molecular formula C28H24O16 B12094525 2''-O-Galloylmyricitrin

2''-O-Galloylmyricitrin

Cat. No.: B12094525
M. Wt: 616.5 g/mol
InChI Key: IXDHJNNHLVGCLC-UHFFFAOYSA-N
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Description

2''-O-Galloylmyricitrin is a useful research compound. Its molecular formula is C28H24O16 and its molecular weight is 616.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H24O16

Molecular Weight

616.5 g/mol

IUPAC Name

[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C28H24O16/c1-8-19(35)23(39)26(43-27(40)10-4-15(33)21(37)16(34)5-10)28(41-8)44-25-22(38)18-12(30)6-11(29)7-17(18)42-24(25)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,26,28-37,39H,1H3

InChI Key

IXDHJNNHLVGCLC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

2''-O-Galloylmyricitrin: A Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its biological activities, focusing on its antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory properties. The information is presented to facilitate further research and drug development endeavors.

Core Biological Activities

The biological effects of this compound are attributed to its distinct chemical structure, particularly the presence of a galloyl group, which is known to enhance the biological activity of flavonoids.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, primarily through its ability to scavenge free radicals. The presence of the galloyl moiety is believed to significantly contribute to this activity.

Table 1: Antioxidant Activity of this compound

AssayMetricValueReference
DPPH Radical ScavengingpIC505.42[1]
DPPH Radical ScavengingIC50~3.80 µMCalculated from pIC50

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The method involves the following steps:

  • Preparation of DPPH solution: A stock solution of DPPH is prepared in methanol.

  • Reaction mixture: Various concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[1]

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (in Methanol) Mix Mix DPPH and Sample DPPH->Mix Sample This compound (various concentrations) Sample->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory IC50 of this compound are not yet available, the presence of the galloyl group suggests a potent inhibitory effect on inflammatory pathways. It is known that galloylated catechins inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.[2] This effect is often mediated through the suppression of key inflammatory signaling pathways.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

This assay is a standard method to screen for anti-inflammatory activity:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Workflow for Anti-inflammatory Assay

Anti_Inflammatory_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Measure Measure Nitrite (Griess Reagent) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow of the LPS-induced nitric oxide production assay.

Cytotoxic Activity

Preliminary evidence suggests that this compound possesses cytotoxic activity against cancer cells.[3] However, specific IC50 values against a panel of cancer cell lines are yet to be robustly established.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach and grow.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (around 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Workflow for MTT Cytotoxicity Assay

MTT_Assay cluster_cell_culture Cell Culture cluster_exposure Compound Exposure cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells (96-well plate) Treat Treat with This compound Seed_Cells->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow of the MTT assay for cytotoxicity.

Enzyme Inhibitory Activity

Flavonoids are known to inhibit various enzymes. While specific data for this compound is limited, its structural similarity to other enzyme-inhibiting flavonoids suggests potential in this area. A key target for anti-diabetic drugs is α-glucosidase.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: Solutions of α-glucosidase and a suitable substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) are prepared in a buffer solution.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound.

  • Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Reaction Termination: After a specific incubation time, the reaction is stopped, often by adding a basic solution (e.g., sodium carbonate).

  • Product Measurement: The amount of product formed (e.g., p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength (around 405 nm).

  • Inhibition Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Workflow for α-Glucosidase Inhibition Assay

Alpha_Glucosidase_Assay cluster_setup Assay Setup cluster_procedure Procedure cluster_detection Detection & Analysis Enzyme α-Glucosidase Solution Preincubate Pre-incubate Enzyme with Inhibitor Enzyme->Preincubate Inhibitor This compound Inhibitor->Preincubate Substrate pNPG Substrate Initiate Add Substrate to Initiate Reaction Substrate->Initiate Preincubate->Initiate Incubate_Reaction Incubate Initiate->Incubate_Reaction Terminate Stop Reaction Incubate_Reaction->Terminate Measure_Product Measure Product Absorbance (~405 nm) Terminate->Measure_Product Calculate_IC50 Calculate % Inhibition and IC50 Measure_Product->Calculate_IC50

Caption: Workflow of the α-glucosidase inhibition assay.

Signaling Pathway Modulation

The biological activities of flavonoids are often exerted through the modulation of key cellular signaling pathways. For this compound, the NF-κB and MAPK pathways are of particular interest due to their central roles in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Galloylated catechins have been shown to inhibit this pathway.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB leads to degradation of IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active releases Nucleus Nucleus Genes Inflammatory Gene Transcription Nucleus->Genes activates NFkB_active->Nucleus translocates to Inhibitor This compound (Proposed Inhibition) Inhibitor->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It is also activated by inflammatory stimuli. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Inhibition of the MAPK pathway is a key mechanism for the anti-inflammatory and anti-cancer effects of many natural compounds.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors activates Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response regulates Inhibitor This compound (Proposed Inhibition) Inhibitor->MAPKKK Inhibitor->MAPKK Inhibitor->MAPK

Caption: Proposed modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an antioxidant. While its anti-inflammatory, cytotoxic, and enzyme inhibitory potential is suggested by its chemical structure and preliminary data, further in-depth studies are required. Future research should focus on:

  • Determining the IC50 values of this compound in a variety of anti-inflammatory and cytotoxicity assays using multiple cell lines.

  • Elucidating the specific molecular targets and mechanisms of action, including its direct effects on the NF-κB and MAPK signaling pathways.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the compound.

Such research will be crucial in fully understanding the therapeutic potential of this compound and advancing its development as a novel therapeutic agent.

References

The Antioxidant Potential of 2''-O-Galloylmyricitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antioxidant potential of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. This document synthesizes available data on its antioxidant capacity, delves into the detailed experimental protocols for assessing its activity, and explores the potential underlying molecular mechanisms, with a focus on the Nrf2 signaling pathway. Quantitative data from various antioxidant assays are presented in structured tables for comparative analysis. Furthermore, key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the scientific principles and methodologies. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound as an antioxidant agent.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties. Among these, myricitrin (B1677591) and its derivatives have garnered significant interest for their potential health benefits. This compound is a specific derivative where a galloyl group is attached to the rhamnose moiety of myricitrin. This structural modification is hypothesized to enhance its antioxidant capacity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants like this compound can mitigate oxidative damage, making them promising candidates for therapeutic interventions.

Quantitative Antioxidant Activity

The antioxidant potential of a compound can be quantified using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

A study reported the pIC50 value for the DPPH radical scavenging activity of this compound to be 5.42.[1][2] The pIC50 is the negative logarithm of the IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A higher pIC50 value indicates greater antioxidant activity. Another study reported a DPPH IC50 value of 3210 µM for myricetin (B1677590) 3-O-(2''-O-galloyl)-α-L-rhamnopyranoside, which is another name for this compound.

Table 1: Quantitative Antioxidant Activity of this compound

AssayParameterValueReference
DPPH Radical ScavengingpIC505.42[1][2]

Potential Molecular Mechanisms: The Nrf2 Signaling Pathway

Flavonoids often exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key pathway in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity.

While direct evidence for this compound activating the Nrf2 pathway is still emerging, studies on its parent compounds, myricetin and myricitrin, provide strong indications. Myricetin has been shown to activate the Nrf2-ARE pathway by inhibiting Nrf2 ubiquitination and promoting its nuclear accumulation.[3][4][5] Similarly, myricitrin has been found to alleviate myocardial infarction in rats by suppressing the Nrf2/HO-1 antioxidant pathway.[6] Given these findings, it is highly probable that this compound also modulates this critical antioxidant signaling pathway.

Caption: The Keap1-Nrf2 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays. These protocols are fundamental for researchers aiming to evaluate the antioxidant potential of this compound or other novel compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_sol Prepare this compound Solutions (serial dilutions) Sample_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid, Trolox) Control_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Mix->Incubate Spectro Measure Absorbance (at ~517 nm) Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the sample and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sample or standard solutions at different concentrations to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS Stock Solution (7 mM) ABTS_radical Generate ABTS Radical Cation (mix stock solutions and incubate in dark for 12-16h) ABTS_stock->ABTS_radical Persulfate_stock Prepare Potassium Persulfate (2.45 mM) Persulfate_stock->ABTS_radical ABTS_working Dilute ABTS Radical Solution (to an absorbance of ~0.7 at 734 nm) ABTS_radical->ABTS_working Mix Mix Sample with ABTS Working Solution ABTS_working->Mix Sample_sol Prepare this compound Solutions (serial dilutions) Sample_sol->Mix Incubate Incubate (e.g., 6 minutes at room temperature) Mix->Incubate Spectro Measure Absorbance (at 734 nm) Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50 FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate_buffer Prepare Acetate Buffer (300 mM, pH 3.6) FRAP_reagent Prepare FRAP Reagent (Mix Acetate buffer, TPTZ, and FeCl3 in 10:1:1 ratio) Acetate_buffer->FRAP_reagent TPTZ_sol Prepare TPTZ Solution (10 mM in 40 mM HCl) TPTZ_sol->FRAP_reagent FeCl3_sol Prepare Ferric Chloride Solution (20 mM) FeCl3_sol->FRAP_reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_sol Prepare this compound Solutions Sample_sol->Mix Standard_sol Prepare FeSO4 Standard Curve Standard_sol->Mix Incubate Incubate (e.g., 30 minutes at 37°C) Mix->Incubate Spectro Measure Absorbance (at 593 nm) Incubate->Spectro Calc Calculate FRAP Value (from FeSO4 standard curve) Spectro->Calc CAA_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_induction_measurement Oxidative Stress Induction & Measurement cluster_analysis Data Analysis Seed_cells Seed Cells in a 96-well plate (e.g., HepG2) Incubate_cells Incubate until confluent Seed_cells->Incubate_cells Wash_cells1 Wash Cells Incubate_cells->Wash_cells1 Add_DCFHDA Load Cells with DCFH-DA Wash_cells1->Add_DCFHDA Add_Sample Treat Cells with this compound Add_DCFHDA->Add_Sample Incubate_treatment Incubate Add_Sample->Incubate_treatment Wash_cells2 Wash Cells Incubate_treatment->Wash_cells2 Add_AAPH Induce Oxidative Stress (e.g., with AAPH) Wash_cells2->Add_AAPH Measure_Fluorescence Measure Fluorescence Kinetically (Ex/Em ~485/538 nm) Add_AAPH->Measure_Fluorescence Calc_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calc_AUC Calc_CAA Calculate CAA Value Calc_AUC->Calc_CAA

References

2''-O-Galloylmyricitrin: A Technical Overview of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2''-O-Galloylmyricitrin is a naturally occurring flavonoid glycoside, a derivative of myricitrin (B1677591), characterized by the presence of a galloyl group. This modification has been noted to enhance the biological activities of the parent compound. Found in various medicinal plants, this molecule has garnered scientific interest for its potential therapeutic effects, primarily attributed to its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant experimental data.

Therapeutic Potential and Mechanisms of Action

Current research suggests that this compound holds promise in several therapeutic areas, largely stemming from its potent antioxidant and anti-inflammatory capabilities.

Antioxidant and Radical Scavenging Activity

This compound exhibits significant antioxidant activity, a property attributed to its flavonoid structure, which is further enhanced by the galloyl moiety.[1] Flavonoids are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Data on Antioxidant Activity:

AssayCompoundIC50 / pIC50Source
DPPH Radical ScavengingThis compoundpIC50 = 5.42[1]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater antioxidant potency.

Peroxynitrite Scavenging Activity

Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive nitrogen species implicated in a variety of diseases. This compound has been identified as an effective peroxynitrite scavenger.

Quantitative Data on Peroxynitrite Scavenging Activity:

CompoundIC50 (µM)Source
This compound (Desmanthin-1)2.30[2]
Myricetin (B1677590)3.04[2]
Myricitrin4.09[2]
L-Penicillamine (Positive Control)~1.03 µg/mL[2]
Anti-Inflammatory Effects

While direct studies on the anti-inflammatory signaling pathways of this compound are limited, research on structurally related compounds, such as myricitrin and other galloyl-containing molecules (gallotannins), strongly suggests a mechanism involving the inhibition of key inflammatory pathways like NF-κB and MAPK.[3][4] These pathways are central to the production of pro-inflammatory mediators. The galloyl group, in particular, has been shown to be crucial for the anti-inflammatory capacities of catechins by blocking the TLR4/MAPK/NF-κB signaling cascade.

Hypothesized Anti-Inflammatory Signaling Pathway:

The proposed mechanism involves the inhibition of signaling cascades that lead to the activation of transcription factors NF-κB and AP-1, which are responsible for the expression of pro-inflammatory genes.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) MyD88->MAPK_pathway IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Galloylmyricitrin This compound Galloylmyricitrin->IKK Inhibition (Hypothesized) Galloylmyricitrin->MAPK_pathway Inhibition (Hypothesized) AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus Translocation NFkB_n NF-κB DNA DNA NFkB_n->DNA AP1_n AP-1 AP1_n->DNA DNA->Inflammatory_Genes

Hypothesized Anti-Inflammatory Mechanism of this compound.
Anticancer Potential

While direct studies on the anticancer effects of this compound are not extensively available, its constituent molecules, myricetin and gallic acid, have demonstrated cytotoxic and apoptotic effects in various cancer cell lines.[5] The presence of the galloyl group is often associated with enhanced anticancer activity. Further research is required to determine the specific IC50 values of this compound against a panel of cancer cell lines.

Neuroprotective Effects

The potential neuroprotective effects of this compound are an emerging area of interest. Its antioxidant and anti-inflammatory properties suggest a plausible role in mitigating neuroinflammation and oxidative stress, which are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][7] Studies on gallic acid have shown neuroprotective effects in models of traumatic brain injury and rotenone-induced neurodegeneration.[6][7] However, direct experimental evidence for the neuroprotective mechanisms of this compound is currently lacking.

Experimental Protocols

This section details the methodologies for key experiments cited in the context of evaluating the therapeutic potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Workflow for DPPH Assay:

G start Start prepare_dpph Prepare DPPH solution in methanol/ethanol start->prepare_dpph prepare_sample Prepare this compound solutions at various concentrations start->prepare_sample mix Mix DPPH solution with sample solution prepare_dpph->mix prepare_sample->mix incubate Incubate in the dark (30 minutes) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

References

In Vitro Profile of 2''-O-Galloylmyricitrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the in vitro biological activities of 2''-O-Galloylmyricitrin, a galloylated flavonoid glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a compilation of available quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action through key signaling pathways.

Quantitative Data Summary

Currently, publicly available quantitative in vitro data for this compound is limited. The following table summarizes the reported antioxidant activity. Further research is required to fully characterize its potency in a wider range of biological assays.

Biological ActivityAssayParameterValueReference
Antioxidant ActivityDPPH Radical ScavengingpIC505.42[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the assessment of the biological activities of this compound and related flavonoid compounds.

Antioxidant Activity Assays

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound or control to a defined volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Methanol is used as a blank.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

  • Prepare serial dilutions of this compound and the positive control.

  • Add a small volume of the test compound or control to a larger volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The IC50 value is determined from the concentration-inhibition curve.

Anti-inflammatory Activity Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) with fetal bovine serum (FBS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • L-NMMA (N(G)-monomethyl-L-arginine) or Dexamethasone (positive control)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or the positive control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is prepared to quantify the nitrite concentration.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • Determine the IC50 value from the concentration-response curve.

Signaling Pathways and Mechanisms of Action

While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on structurally related galloylated flavonoids, such as 2'-O-galloylhyperin, provide valuable insights into its potential mechanisms of action. It is hypothesized that this compound may exert its biological effects through the modulation of key inflammatory and antioxidant signaling cascades, including the NF-κB, MAPK, and Nrf2 pathways.

Hypothesized Anti-inflammatory Signaling Cascade

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling pathways that lead to the production of pro-inflammatory mediators. This compound is postulated to interfere with these pathways.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_compound Intervention LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IKK IKK Complex LPS->IKK NFkB NF-κB (p65/p50) MAPK->NFkB activates NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates IKK->NFkB activates NFkB_Inhib->NFkB inhibits NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes induces transcription Compound This compound Compound->MAPK inhibits Compound->IKK inhibits

Caption: Hypothesized inhibition of MAPK and NF-κB pathways by this compound.

Potential Antioxidant Response Pathway Activation

This compound may also activate the Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress.

G cluster_stress Cellular State cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compound Intervention OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters & targets for degradation Nrf2_nucleus Nrf2 (active) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes activates transcription Compound This compound Compound->Keap1 inactivates

Caption: Postulated activation of the Nrf2-ARE antioxidant pathway by this compound.

Experimental Workflow for Investigating Signaling Pathways

The following workflow outlines the general steps to investigate the effect of this compound on cellular signaling pathways.

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome CellCulture Cell Culture (e.g., RAW 264.7) Treatment Treatment: 1. Vehicle Control 2. Stimulus (e.g., LPS) 3. Compound + Stimulus CellCulture->Treatment Lysate Cell Lysis & Protein Extraction Treatment->Lysate ELISA ELISA (TNF-α, IL-6) Treatment->ELISA (supernatant) WesternBlot Western Blot Analysis (p-p65, p-p38, Nrf2, etc.) Lysate->WesternBlot qPCR RT-qPCR (iNOS, COX-2, HO-1 mRNA) Lysate->qPCR Data Data Interpretation & Pathway Elucidation WesternBlot->Data qPCR->Data ELISA->Data

Caption: General workflow for studying the effects of this compound on signaling pathways.

This technical guide serves as a foundational resource for the in vitro investigation of this compound. The provided protocols and hypothesized signaling pathways offer a framework for future research to elucidate the full therapeutic potential of this natural compound. Further studies are warranted to expand the quantitative data and confirm the precise molecular mechanisms of action.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of its core mechanism of action, drawing from available scientific literature. The document details its molecular interactions with key signaling pathways, presents quantitative data on its bioactivity, and outlines the experimental protocols used to elucidate these effects. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Structurally, it is the 2''-O-galloyl ester of myricitrin (B1677591). The presence of the galloyl moiety, coupled with the inherent antioxidant potential of the myricetin (B1677590) backbone, is believed to contribute significantly to its biological activity. This guide will delve into the molecular mechanisms that underpin its observed antioxidant and anti-inflammatory effects.

Core Mechanisms of Action

The biological activities of this compound are primarily attributed to its ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation.

Antioxidant Mechanism

The antioxidant action of this compound is rooted in its chemical structure, which is rich in hydroxyl groups and features a galloyl group. These structural features enable it to effectively scavenge free radicals, thereby mitigating oxidative stress.

  • Direct Radical Scavenging: The phenolic hydroxyl groups on both the myricetin and galloyl moieties can donate hydrogen atoms to stabilize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process interrupts the chain reactions of oxidation.

  • Activation of the Nrf2-ARE Pathway: While direct evidence for this compound is still emerging, studies on structurally similar flavonoids, such as 2'-O-galloylhyperin, have demonstrated the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. It is highly probable that this compound follows a similar mechanism. Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects by intervening in pro-inflammatory signaling cascades, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Inhibition of the NF-κB Pathway: Chronic inflammation is often associated with the persistent activation of the NF-κB signaling pathway. Myricitrin, the parent compound of this compound, has been shown to block the activation of NF-κB. It is hypothesized that this compound similarly inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the translocation of the active p65/p50 dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like TNF-α and IL-6.

  • Modulation of MAPK Signaling: The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation. Research on myricitrin suggests that it can suppress the phosphorylation of key MAPK proteins. It is therefore likely that this compound also attenuates the inflammatory response by inhibiting the activation of the MAPK cascade, which in turn can reduce the activation of downstream transcription factors and the production of inflammatory mediators.

  • Potential Involvement of the PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and inflammation. While direct studies on this compound are lacking, the interplay between the PI3K/Akt and NF-κB pathways is well-established. Future research may reveal an inhibitory role of this compound on the PI3K/Akt pathway, contributing to its anti-inflammatory and potential anti-cancer effects.

Quantitative Data

The following tables summarize the available quantitative data on the bioactivity of this compound.

Table 1: Antioxidant Activity of this compound

AssayParameterValueReference
DPPH Radical ScavengingpIC505.42Yokozawa et al., 1998
DPPH Radical ScavengingIC50 (µM)~3.80Calculated from pIC50

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineParameterIC50 (µM)Reference
Nitric Oxide (NO) Production InhibitionRAW 264.7IC5016.3Flavonoids of Desmanthus illinoensis

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.

Protocol (based on Yokozawa et al., 1998):

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (B145695).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. For the control, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified indirectly by measuring the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells with solvent) should be included.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculation: Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Antioxidant_Mechanism cluster_Stimulus Oxidative Stress cluster_Compound This compound Action cluster_Pathway Cellular Response ROS Reactive Oxygen Species (ROS) GM This compound ROS->GM Scavenged by Nrf2 Nrf2 GM->Nrf2 Activates ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Proposed antioxidant mechanism of this compound.

Anti_inflammatory_Mechanism cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK GM This compound MAPK MAPK (p38, JNK, ERK) GM->MAPK Inhibits (inferred) GM->IKK Inhibits (inferred) MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Pro_inflammatory_Genes Activates Transcription Factors IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB->Pro_inflammatory_Genes Translocates to nucleus and induces transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Inferred anti-inflammatory mechanism of this compound.

Experimental_Workflow cluster_Antioxidant Antioxidant Activity Assessment cluster_AntiInflammatory Anti-inflammatory Activity Assessment A1 Prepare this compound and DPPH solutions A2 Mix and Incubate A1->A2 A3 Measure Absorbance at 517 nm A2->A3 A4 Calculate % Inhibition and IC50 A3->A4 B1 Culture and Seed RAW 264.7 Cells B2 Pre-treat with this compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Perform Griess Assay on Supernatant B3->B4 B5 Measure Absorbance at 540 nm B4->B5 B6 Calculate NO Inhibition and IC50 B5->B6

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid with potential therapeutic applications. The methodologies outlined below are compiled from established scientific literature and are intended to guide researchers in obtaining this compound for further study.

Introduction

This compound, also known as desmanthin-1, is a galloylated flavonoid glycoside that has been isolated from various plant species, including Polygonum aviculare, Combretum affinis laxum, and Koelreuteria paniculata.[1][2][3] This compound, along with other flavonoids, is of interest to the scientific community due to its potential antioxidant and other biological activities.[1] The following protocol details a robust method for the extraction, fractionation, and purification of this compound from a plant source.

Experimental Overview

The isolation and purification process involves a multi-step approach beginning with the extraction of the raw plant material, followed by solvent partitioning to separate compounds based on polarity. Further purification is achieved through a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).

experimental_workflow Start Plant Material (e.g., Dried Leaves) Extraction Ethanol Extraction (Reflux) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Evaporation to Dryness Filtration->Evaporation1 Suspension Suspension in Water Evaporation1->Suspension Partitioning Solvent Partitioning (Diethyl Ether, Ethyl Acetate, n-Butanol) Suspension->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Fraction_Collection1 Fraction Collection Silica_Gel->Fraction_Collection1 ODS_Column ODS Column Chromatography Fraction_Collection1->ODS_Column Fraction_Collection2 Fraction Collection ODS_Column->Fraction_Collection2 Prep_HPLC Preparative HPLC Fraction_Collection2->Prep_HPLC Isolation Isolated this compound Prep_HPLC->Isolation analytical_workflow Isolated_Compound Isolated This compound Purity_Check Purity Assessment (Analytical HPLC) Isolated_Compound->Purity_Check Structure_Elucidation Structural Elucidation Isolated_Compound->Structure_Elucidation Final_Confirmation Confirmed Structure and Purity Purity_Check->Final_Confirmation NMR NMR Spectroscopy (1H, 13C) Structure_Elucidation->NMR MS Mass Spectrometry (LC-MS) Structure_Elucidation->MS NMR->Final_Confirmation MS->Final_Confirmation

References

Cell-Based Assays for Evaluating 2''-O-Galloylmyricitrin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin is a naturally occurring flavonoid glycoside found in various medicinal plants. As a derivative of myricitrin (B1677591), it is characterized by the presence of a galloyl group, which is known to enhance the biological activities of flavonoids. Preliminary studies suggest that this compound possesses significant antioxidant, anti-inflammatory, and anti-cancer properties. These attributes make it a compound of interest for further investigation and potential therapeutic development.

These application notes provide a comprehensive guide for researchers to evaluate the biological activities of this compound using established cell-based assays. The protocols detailed herein cover the assessment of its cytotoxicity, anti-inflammatory potential, cellular antioxidant effects, and its ability to induce apoptosis. Furthermore, potential signaling pathways involved in its mechanism of action are discussed and visualized.

Data Presentation

The following table summarizes the available quantitative data on the biological activity of this compound. It is important to note that while data for the parent compound, myricitrin, is more readily available, specific quantitative data for this compound in various cell-based assays is still emerging.

Activity AssessedAssay TypeCell LineKey ParameterResultReference
Antioxidant Activity DPPH Radical Scavenging-pIC505.42[1]
Anti-inflammatory Nitric Oxide (NO) ProductionRAW 264.7IC50Data not available-
Cytotoxicity MTT AssayVarious Cancer Cell LinesIC50Data not available-
Cellular Antioxidant Cellular Antioxidant Activity (CAA)HepG2CAA ValueData not available-
Apoptosis Induction Annexin V-FITC AssayCancer Cell Lines% Apoptotic CellsData not available-

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below to enable researchers to assess the various biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines like HT-29 or PC3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). It is a widely used method to quantify NO production by cells, particularly macrophages, in response to inflammatory stimuli.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells.

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants can quench ROS and inhibit the formation of DCF.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well black plate with a clear bottom at a density of 6x10⁴ cells/well and incubate for 24 hours.

  • Compound and Probe Loading: Wash the cells with PBS and then incubate with 25 µM DCFH-DA and various concentrations of this compound for 1 hour.

  • Induction of Oxidative Stress: Add a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for both the control and the compound-treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Apoptosis Detection: Annexin V-FITC Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Principle: In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration (determined by MTT assay) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Signaling Pathways and Mechanisms of Action

Flavonoids, including myricitrin and its derivatives, are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, based on the activities of related compounds, the following pathways are likely targets.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS). Myricitrin has been shown to inhibit the activation of the NF-κB pathway.[2] It is plausible that this compound also exerts its anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of inflammatory mediators.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_active->Inflammatory_Genes Galloylmyricitrin This compound Galloylmyricitrin->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway in Inflammation and Cancer

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in regulating a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Myricitrin has been demonstrated to block the activation of MAPK signaling pathways.[2] this compound may similarly inhibit the phosphorylation of key kinases in these pathways, thereby suppressing inflammatory responses and inhibiting cancer cell proliferation.

MAPK_Pathway Stimuli Inflammatory Stimuli / Growth Factors MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (ERK, p38, JNK) MAP2K->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activation Cellular_Response Inflammation & Cell Proliferation Transcription_Factors->Cellular_Response Galloylmyricitrin This compound Galloylmyricitrin->MAP2K Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

Apoptosis Induction in Cancer Cells

The induction of apoptosis is a key mechanism for many anti-cancer agents. Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Workflow Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment Incubation Incubate for 24-48h Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Quantification of Apoptotic Cells Analysis->Result

Caption: Experimental workflow for the evaluation of apoptosis induction.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic evaluation of the biological activities of this compound. By employing these standardized cell-based assays, researchers can obtain valuable data on its cytotoxic, anti-inflammatory, and antioxidant properties. Furthermore, the investigation of its effects on key signaling pathways such as NF-κB and MAPK will provide crucial insights into its mechanism of action, paving the way for its potential development as a novel therapeutic agent. Further research is warranted to generate specific quantitative data for this compound and to validate its effects in more complex biological systems.

References

Application Notes and Protocols for Studying 2''-O-Galloylmyricitrin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the in vivo effects of 2''-O-Galloylmyricitrin, a flavonoid glycoside with recognized antioxidant properties. Due to a scarcity of published in vivo studies specifically focused on this compound, the following protocols are based on established methodologies for evaluating related flavonoid compounds and are intended to serve as a starting point for novel research. The primary areas of investigation proposed are anti-inflammatory, antioxidant, and potential anti-cancer activities.

I. Anti-Inflammatory Effects of this compound

Application Note: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is proposed based on studies of structurally similar flavonoid glycosides, such as 2''-O-galloylhyperin, which have demonstrated protective effects in LPS-induced inflammatory models. This animal model is suitable for investigating the potential of this compound to mitigate acute inflammatory responses, a key aspect of various pulmonary diseases.

Experimental Protocol: LPS-Induced Acute Lung Injury in Mice

Objective: To evaluate the anti-inflammatory efficacy of this compound in a murine model of acute lung injury.

Materials:

  • This compound (purity ≥98%)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Saline solution (sterile, 0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Myeloperoxidase (MPO) activity assay kit

  • Reagents for bronchoalveolar lavage (BAL) fluid collection and analysis

  • Histology equipment and reagents (formalin, paraffin, H&E stain)

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping and Dosing:

    • Randomly divide mice into the following groups (n=8-10 per group):

      • Control Group: Vehicle (e.g., saline with 0.5% DMSO) administration.

      • LPS Group: Vehicle administration followed by LPS challenge.

      • Treatment Groups: Administration of this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) one hour prior to LPS challenge.

      • Positive Control Group (Optional): Administration of a known anti-inflammatory drug (e.g., dexamethasone) prior to LPS challenge.

  • Induction of Lung Injury:

    • Administer this compound or vehicle as described above.

    • One hour post-treatment, lightly anesthetize mice and intratracheally instill LPS (5 mg/kg in 50 µL saline). The control group will receive saline only.

  • Sample Collection (24 hours post-LPS challenge):

    • Euthanize mice and collect blood via cardiac puncture for serum cytokine analysis.

    • Perform bronchoalveolar lavage (BAL) to collect BAL fluid. Analyze for total and differential cell counts and protein concentration.

    • Harvest lung tissues. One lobe can be used for histology, and another can be homogenized for MPO activity and cytokine analysis.

  • Data Analysis:

    • Measure cytokine levels (TNF-α, IL-6, IL-1β) in serum, BAL fluid, and lung homogenates using ELISA.

    • Determine MPO activity in lung homogenates as an indicator of neutrophil infiltration.

    • Perform histological evaluation of lung sections stained with H&E to assess inflammation, edema, and tissue damage.

    • Statistically analyze the data using appropriate tests (e.g., ANOVA followed by Tukey's post-hoc test).

Quantitative Data Summary:

GroupSerum TNF-α (pg/mL)BALF Total Cells (x10^5)Lung MPO Activity (U/g tissue)Lung Histology Score
Control
LPS
This compound (10 mg/kg)
This compound (20 mg/kg)
This compound (40 mg/kg)

This table should be populated with experimental data.

Experimental Workflow Diagram:

LPS_Model_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Grouping and Dosing Regimen Design acclimatization->grouping treatment Administer this compound or Vehicle grouping->treatment lps_challenge LPS Intratracheal Instillation treatment->lps_challenge sample_collection Sample Collection (24h post-LPS) lps_challenge->sample_collection balf_analysis BALF Analysis sample_collection->balf_analysis serum_analysis Serum Cytokine Analysis sample_collection->serum_analysis lung_analysis Lung Tissue Analysis (Histology, MPO, Cytokines) sample_collection->lung_analysis data_analysis Statistical Data Analysis balf_analysis->data_analysis serum_analysis->data_analysis lung_analysis->data_analysis

Workflow for LPS-Induced Acute Lung Injury Model.

II. Antioxidant and General Health Effects of this compound

Application Note: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress Model

Given the established antioxidant properties of many flavonoids, this model is designed to assess the ability of this compound to protect against chemically-induced oxidative stress, particularly in the liver. This is a widely used model to screen for hepatoprotective and antioxidant compounds.

Experimental Protocol: CCl4-Induced Hepatotoxicity in Rats

Objective: To determine the in vivo antioxidant and hepatoprotective effects of this compound.

Materials:

  • This compound (purity ≥98%)

  • Carbon tetrachloride (CCl4)

  • Olive oil (or other suitable vehicle)

  • Male Sprague-Dawley rats (180-220 g)

  • Kits for measuring serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

  • Kits for measuring tissue levels of Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Malondialdehyde (MDA).

  • Histology equipment and reagents.

Procedure:

  • Animal Acclimatization: Acclimate rats for one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Randomly divide rats into the following groups (n=8-10 per group):

      • Control Group: Vehicle only.

      • CCl4 Group: CCl4 administration.

      • Treatment Groups: Pre-treatment with this compound (e.g., 25, 50, 100 mg/kg, oral gavage) for 7 days, followed by CCl4 administration.

      • Positive Control Group: Pre-treatment with a known hepatoprotective agent (e.g., silymarin) for 7 days, followed by CCl4 administration.

  • Induction of Hepatotoxicity:

    • On day 7, administer a single intraperitoneal injection of CCl4 (50% in olive oil, 1 mL/kg) to the CCl4, treatment, and positive control groups. The control group receives only the vehicle.

  • Sample Collection (24 hours post-CCl4):

    • Euthanize rats and collect blood for serum separation.

    • Harvest the liver, weigh it, and fix a portion in 10% formalin for histology. The remaining tissue should be snap-frozen for biochemical analysis.

  • Data Analysis:

    • Measure serum levels of ALT, AST, and ALP.

    • In liver homogenates, measure the activity of antioxidant enzymes (SOD, CAT, GPx) and the level of lipid peroxidation (MDA).

    • Perform histological evaluation of H&E-stained liver sections to assess necrosis, inflammation, and steatosis.

    • Conduct statistical analysis (e.g., one-way ANOVA).

Quantitative Data Summary:

GroupSerum ALT (U/L)Serum AST (U/L)Liver SOD (U/mg protein)Liver MDA (nmol/mg protein)
Control
CCl4
This compound (25 mg/kg)
This compound (50 mg/kg)
This compound (100 mg/kg)
Silymarin

This table should be populated with experimental data.

Signaling Pathway Diagram:

Oxidative_Stress_Pathway CCl4 CCl4 Administration ROS Reactive Oxygen Species (ROS) Generation CCl4->ROS Lipid_Peroxidation Lipid Peroxidation (MDA increase) ROS->Lipid_Peroxidation Antioxidant_Depletion Depletion of Antioxidant Enzymes (SOD, CAT, GPx) ROS->Antioxidant_Depletion Hepatocyte_Damage Hepatocyte Damage & Necrosis Lipid_Peroxidation->Hepatocyte_Damage Antioxidant_Depletion->Hepatocyte_Damage Enzyme_Leakage Leakage of Liver Enzymes (ALT, AST) Hepatocyte_Damage->Enzyme_Leakage Galloylmyricitrin This compound Galloylmyricitrin->ROS Scavenges Galloylmyricitrin->Antioxidant_Depletion Upregulates Enzymes Xenograft_Logic start Human Cancer Cells implant Subcutaneous Implantation in Nude Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Weighing monitoring->endpoint analysis Analysis of Tumor Growth Inhibition endpoint->analysis

Application Notes and Protocols for 2''-O-Galloylmyricitrin in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin, a naturally occurring flavonoid, has garnered interest in the scientific community for its potential therapeutic properties. As a derivative of myricitrin (B1677591), it is anticipated to exhibit a range of biological activities, making it a compound of interest for in vitro investigation. These application notes provide a comprehensive guide to the dissolution and handling of this compound for various experimental setups, ensuring reliable and reproducible results.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is critical for preparing homogenous solutions for in vitro assays. Based on available data for structurally similar flavonoids, the following table summarizes its solubility in common laboratory solvents.

SolventSolubilityConcentration RangeNotes
Dimethyl Sulfoxide (DMSO)SolubleUp to 50 mg/mL has been reported for extracts containing the compound. A common starting stock concentration is 10-50 mM.The solvent of choice for preparing high-concentration stock solutions for in vitro biological assays.
EthanolSparingly SolubleLower than in DMSO.Can be used for certain applications, but may require heating or sonication to fully dissolve.
WaterPoorly SolubleNot recommended as a primary solvent for stock solutions.Final assay concentrations often contain a very low percentage of the primary solvent (e.g., DMSO) in an aqueous medium.

Note: It is always recommended to perform a small-scale solubility test before preparing a large batch of stock solution.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.

Materials:

  • This compound (Molecular Weight: 616.48 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh out 6.16 mg of this compound powder using an analytical balance.

  • Solvent Addition: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional): If required for your specific application (e.g., long-term storage or use in sterile cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to final working concentrations for cell-based experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • Example Dilution for a 10 µM Final Concentration:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.

    • Add the desired volume of this working solution to your cell culture wells to achieve the final concentration. For instance, adding 100 µL of the 10 µM working solution to a well already containing 900 µL of medium will result in a final concentration of 1 µM.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for screening the effects of this compound in an in vitro cell-based assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh this compound prep_dmso Add DMSO prep_compound->prep_dmso prep_stock Prepare 10 mM Stock Solution prep_dmso->prep_stock prep_work Prepare Working Solutions prep_stock->prep_work exp_treat Treat Cells with Compound prep_work->exp_treat exp_cells Seed Cells in Multi-well Plate exp_cells->exp_treat exp_incubate Incubate for a Defined Period exp_treat->exp_incubate exp_assay Perform Cellular Assay exp_incubate->exp_assay ana_readout Measure Assay Readout exp_assay->ana_readout ana_data Data Analysis ana_readout->ana_data ana_results Interpret Results ana_data->ana_results

Caption: Workflow for in vitro screening of this compound.

Potential Signaling Pathways Modulated by this compound and Related Flavonoids

Based on studies of the structurally related compounds myricitrin and myricetin, this compound may modulate key signaling pathways involved in inflammation and cell survival. The diagram below illustrates the potential inhibitory effects on the NF-κB and PI3K/Akt/mTOR pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK PI3K PI3K Receptor->PI3K IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Gene Gene Expression (Inflammation, Proliferation) NFkB->Gene Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene Compound This compound Compound->IKK Compound->PI3K

Application Notes and Protocols: 2''-O-Galloylmyricitrin Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the use of 2''-O-Galloylmyricitrin analytical standards in research, drug development, and quality control settings.

Introduction

This compound is a flavonoid, a class of polyphenolic compounds widely found in plants. As a derivative of myricitrin, it is of interest to researchers for its potential biological activities, including antioxidant and herbicidal properties. Accurate quantification and characterization of this compound in various matrices are crucial for further investigation of its pharmacological effects and for the standardization of herbal products. This document outlines the physicochemical properties, analytical methods, and experimental workflows for the analysis of this compound.

Physicochemical Properties and Specifications

Analytical standards of this compound are available as a yellow powder. It is essential to use a well-characterized standard for accurate quantitative analysis.

ParameterSpecificationReference
CAS Number 56939-52-7
Molecular Formula C28H24O16
Molecular Weight 616.5 g/mol
Purity ≥98%
Appearance Yellow powder
Synonyms This compound

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol is adapted from methodologies used for the analysis of flavonoids in plant extracts.

3.1.1. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance for preparing standards and samples.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm) for sample filtration.

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., SunFire C18, 150 x 3 mm, 3.5 µm)
Mobile Phase A: Water with 0.05% trifluoroacetic acid (TFA) B: Methanol (B129727):Acetonitrile (60:40, v/v) with 0.05% TFA
Gradient Elution 0-35 min: 15-65% B 35-40 min: 65% B 40-42 min: 65-100% B 42-46 min: 100% B 46-49 min: 100-15% B 49-55 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.1.3. Preparation of Standard Solutions

  • Accurately weigh a precise amount of this compound analytical standard.

  • Dissolve the standard in methanol or a suitable solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.

3.1.4. Sample Preparation (from Plant Material)

  • Extraction: Extract the dried and powdered plant material with a suitable solvent such as ethanol.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., diethyl ether, ethyl acetate, butanol) to enrich the flavonoid fraction.

  • Purification (Optional): For isolation, the enriched fraction can be subjected to column chromatography (e.g., silica (B1680970) gel).

  • Final Sample Preparation: Dissolve the dried extract or fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Method Validation Parameters

The following table provides representative method validation parameters for the HPLC analysis of flavonoids. These should be determined specifically for this compound in your laboratory.

ParameterDescriptionRepresentative Value
Linearity (R²) Correlation coefficient of the calibration curve> 0.999
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3)~0.1 µg/mL
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of 10)~0.3 µg/mL
Precision (RSD%) Relative Standard Deviation for replicate injections< 2%
Recovery (%) The accuracy of the method determined by spiking a known amount of standard into a sample matrix95-105%

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a plant matrix.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation sample_solution Final Sample Solution fractionation->sample_solution hplc HPLC System sample_solution->hplc data_acquisition Data Acquisition hplc->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification standard_prep Standard Preparation standard_prep->hplc

Caption: Workflow for the analysis of this compound.

Antioxidant Activity Signaling

While a specific signaling pathway for this compound is not extensively documented, its antioxidant activity can be represented by its role in neutralizing reactive oxygen species (ROS), which are implicated in cellular damage.

G cluster_stress Cellular Stress cluster_damage Cellular Damage cluster_antioxidant Antioxidant Intervention cellular_stress Cellular Stressors (e.g., UV, Pollutants) ros Reactive Oxygen Species (ROS) cellular_stress->ros dna_damage DNA Damage ros->dna_damage leads to lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation leads to protein_damage Protein Damage ros->protein_damage leads to antioxidant This compound (Antioxidant) neutralization Neutralization of ROS antioxidant->neutralization neutralization->ros inhibits

Caption: Antioxidant mechanism of this compound.

Application Notes and Protocols for the Synthesis of 2''-O-Galloylmyricitrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for 2''-O-Galloylmyricitrin and its derivatives. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this class of compounds.

Introduction

This compound is a naturally occurring galloylated flavonol glycoside that has been isolated from various plant sources, including Impatiens balsamina and Koelreuteria paniculata. Flavonoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological activities. The addition of a galloyl moiety to the flavonoid scaffold can significantly modulate their biological properties, often enhancing their antioxidant, anti-inflammatory, and anticancer effects. This document outlines the synthetic strategies for creating derivatives of this compound and protocols for evaluating their biological efficacy.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Enzymatic methods, particularly those employing lipases, are often preferred due to their high regioselectivity and milder reaction conditions, which help to avoid the formation of unwanted byproducts and the degradation of the flavonoid structure.

Enzymatic Synthesis Using Lipase (B570770)

A promising method for the regioselective acylation of flavonoid glycosides is through lipase-catalyzed esterification. Lipases, such as Candida antarctica lipase B (CALB), can selectively catalyze the transfer of an acyl group to a specific hydroxyl position on the sugar moiety of the flavonoid.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound Derivatives

This protocol describes a general procedure for the synthesis of this compound derivatives using a lipase catalyst.

Materials:

  • Myricitrin (B1677591) (substrate)

  • Activated gallic acid derivative (e.g., gallic acid vinyl ester, acyl donor)

  • Immobilized Lipase (Candida antarctica lipase B, Novozym® 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, acetone)

  • Molecular sieves (4 Å, to maintain anhydrous conditions)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation: Dry all glassware thoroughly. Add molecular sieves to the reaction vessel to ensure anhydrous conditions.

  • Reaction Setup: Dissolve myricitrin and the activated gallic acid derivative in the anhydrous organic solvent in the reaction vessel. A molar ratio of 1:5 to 1:10 (myricitrin:acyl donor) is recommended to drive the reaction towards product formation.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is 10-20% (w/w) relative to the substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with constant stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quench and Enzyme Removal: Once the reaction has reached completion (or equilibrium), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a suitable gradient of solvents (e.g., hexane/ethyl acetate) to isolate the desired 2''-O-galloylated myricitrin derivative.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Logical Workflow for Lipase-Catalyzed Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Myricitrin Myricitrin Reaction_Vessel Reaction Mixture (Myricitrin, Acyl Donor, Solvent) Myricitrin->Reaction_Vessel Acyl_Donor Activated Gallic Acid Derivative Acyl_Donor->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Incubation Incubation (40-60°C, Stirring) Reaction_Vessel->Incubation Lipase Immobilized Lipase Lipase->Incubation Filtration Filtration Incubation->Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Spectroscopic Characterization (NMR, MS) Chromatography->Characterization Product This compound Derivative Characterization->Product

Caption: Workflow for the enzymatic synthesis of this compound derivatives.

Biological Activity Evaluation

The synthesized this compound derivatives can be evaluated for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant potential of the derivatives can be assessed using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)

  • Synthesized this compound derivatives

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare stock solutions of the synthesized derivatives and the positive control in methanol. Create a series of dilutions to determine the IC50 value.

  • Assay Setup: In a 96-well plate, add a specific volume of each sample dilution to the wells. Add methanol to the blank wells.

  • Reaction Initiation: Add the DPPH solution to all wells. The final volume in each well should be consistent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the derivatives to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Table 1: Hypothetical Antioxidant Activity of this compound Derivatives

CompoundDerivative SubstituentDPPH Scavenging IC50 (µM)
1 H (this compound)15.2
2a 3'''-Methylgalloyl12.5
2b 4'''-Methylgalloyl18.9
2c 3''',4''',5'''-Trimethylgalloyl25.4
Ascorbic Acid Positive Control22.7
Anti-inflammatory Activity

The anti-inflammatory effects of the derivatives can be investigated by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives

  • Griess Reagent

  • Dexamethasone (B1670325) (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for cytotoxicity assessment

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the synthesized derivatives or dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite (B80452) concentration (as an indicator of NO production) in the supernatant using the Griess reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm.

  • Cytotoxicity Assay: Assess the viability of the cells treated with the derivatives using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

  • IC50 Determination: Calculate the percentage of NO inhibition for each concentration and determine the IC50 value.

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

CompoundDerivative SubstituentNO Inhibition IC50 (µM)
1 H (this compound)25.8
2a 3'''-Methylgalloyl20.1
2b 4'''-Methylgalloyl32.4
2c 3''',4''',5'''-Trimethylgalloyl45.6
Dexamethasone Positive Control10.5
Anticancer Activity

The potential of the synthesized derivatives to inhibit cancer cell growth can be evaluated using cytotoxicity assays against various cancer cell lines.

Experimental Protocol: MTT Assay for Anticancer Activity

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Appropriate cell culture medium with 10% FBS

  • Synthesized this compound derivatives

  • Doxorubicin (B1662922) (positive control)

  • MTT solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives or doxorubicin for 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 3: Hypothetical Anticancer Activity of this compound Derivatives

CompoundDerivative SubstituentMCF-7 IC50 (µM)A549 IC50 (µM)
1 H (this compound)42.155.3
2a 3'''-Methylgalloyl35.848.9
2b 4'''-Methylgalloyl51.663.2
2c 3''',4''',5'''-Trimethylgalloyl78.389.1
Doxorubicin Positive Control1.22.5

Potential Signaling Pathways

The anti-inflammatory effects of galloylated flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

NF-κB Signaling Pathway in Inflammation

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as those initiated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), a signaling cascade is activated. This leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation. It is hypothesized that this compound derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the degradation of IκB or the nuclear translocation of NF-κB.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB releases Degradation IkB_p->Degradation ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Inflammation Derivative This compound Derivatives Derivative->IKK inhibits? Derivative->IkB_p inhibits degradation? Derivative->NFkB_nuc inhibits translocation?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

The synthesis of this compound derivatives presents a promising avenue for the development of novel therapeutic agents with enhanced biological activities. The protocols and data presented in these application notes provide a framework for the synthesis and evaluation of these compounds. Further research is warranted to explore the full therapeutic potential of this class of galloylated flavonoids, including detailed structure-activity relationship studies and in vivo efficacy assessments.

Application Notes and Protocols for 2''-O-Galloylmyricitrin in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing 2''-O-Galloylmyricitrin, a naturally occurring galloylated flavonoid, in common antioxidant capacity assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Introduction

This compound is a derivative of myricitrin (B1677591), a rhamnoside of the flavonol myricetin (B1677590). The addition of a galloyl group to the myricitrin structure is anticipated to enhance its antioxidant properties due to the increased number of phenolic hydroxyl groups available to donate hydrogen atoms and scavenge free radicals. Flavonoids, in general, are recognized for their potent antioxidant activities, which are implicated in various health benefits, including anti-inflammatory and cardioprotective effects. The DPPH and ABTS assays are widely used spectrophotometric methods to assess the antioxidant or radical-scavenging capacity of both pure compounds and complex mixtures.

Quantitative Data Summary

CompoundAssayParameterValueReference
This compoundDPPHpIC505.42[1]

Note: The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater antioxidant potency.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the deep violet methanolic solution of DPPH• to the pale yellow non-radical form, DPPH-H, is measured by the decrease in absorbance at approximately 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store the solution in an amber bottle at 4°C. Prepare fresh daily.

  • Preparation of this compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

    • From this stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Preparation of Positive Control:

    • Prepare a stock solution and serial dilutions of the positive control in the same manner as the test compound.

  • Assay Protocol (Microplate Method):

    • To a 96-well microplate, add 100 µL of various concentrations of the this compound solutions.

    • Add 100 µL of the positive control solutions to separate wells.

    • Add 100 µL of methanol to a well to serve as the blank.

    • Add 100 µL of DPPH solution to all wells except the blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (B145695) (analytical grade)

  • Phosphate Buffered Saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare stock and serial dilutions of this compound as described for the DPPH assay.

  • Preparation of Positive Control:

    • Prepare a stock solution and serial dilutions of Trolox as the positive control.

  • Assay Protocol (Microplate Method):

    • Add 20 µL of various concentrations of the this compound solutions to a 96-well microplate.

    • Add 20 µL of the positive control solutions to separate wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

    The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound and Control Solutions mix Mix Sample/Control with Reagent prep_compound->mix prep_reagent Prepare DPPH/ABTS Working Solution prep_reagent->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure calculate Calculate % Inhibition and IC50/TEAC measure->calculate

Caption: Experimental workflow for DPPH and ABTS antioxidant capacity assays.

antioxidant_mechanism cluster_system Biological System ROS Free Radicals (ROS) (e.g., DPPH•, ABTS•+) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Oxidative Damage Scavenged_ROS Stable, Non-reactive Species Flavonoid This compound (Flavonoid) Flavonoid->ROS Radical Scavenging (Hydrogen Atom Donation) Flavonoid_Radical Flavonoid Radical (Stabilized)

Caption: General mechanism of flavonoid antioxidant action via radical scavenging.

References

Application Note: Peroxynitrite-Scavenging Activity of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) radicals (O₂•⁻). It is a key mediator of oxidative and nitrosative stress, contributing to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammation. Peroxynitrite-mediated damage occurs through various mechanisms, including lipid peroxidation, DNA damage, and nitration of tyrosine residues in proteins, leading to impaired protein function. Consequently, the identification and characterization of compounds with peroxynitrite-scavenging capabilities are of significant interest in drug discovery and development.

2''-O-Galloylmyricitrin is a flavonoid, a subclass of polyphenolic compounds found in various plants. Flavonoids are known for their antioxidant properties, and this compound, in particular, has demonstrated significant peroxynitrite-scavenging activity. This application note provides a detailed protocol for assessing the peroxynitrite-scavenging activity of this compound and summarizes relevant quantitative data.

Data Presentation

The peroxynitrite-scavenging activity of this compound and related compounds can be quantified by determining their IC₅₀ values, which represent the concentration of the scavenger required to inhibit 50% of the peroxynitrite-mediated reaction.

Table 1: Peroxynitrite-Scavenging Activity of this compound and Reference Compounds

CompoundAssay MethodIC₅₀ (µM)Reference
This compound (Desmanthin-1)Dihydrorhodamine 123 (DHR 123) oxidation assay2.30[1]
MyricetinDihydrorhodamine 123 (DHR 123) oxidation assay3.04[1]
MyricitrinDihydrorhodamine 123 (DHR 123) oxidation assay4.09[1]
L-Penicillamine (Positive Control)Dihydrorhodamine 123 (DHR 123) oxidation assay1.03 (µg/mL)[1]
QuercetinInhibition of tyrosine nitration0.93[2]
Gallic AcidInhibition of DHR 123 oxidation~0.87 (mg/ml)

Experimental Protocols

A common and reliable method for determining peroxynitrite-scavenging activity is the dihydrorhodamine 123 (DHR 123) oxidation assay. DHR 123 is a non-fluorescent probe that is oxidized by peroxynitrite to the highly fluorescent rhodamine 123. A scavenger will compete with DHR 123 for peroxynitrite, thus reducing the fluorescence signal.

Protocol: Peroxynitrite-Scavenging Activity Assay using Dihydrorhodamine 123

1. Materials and Reagents:

  • This compound

  • Peroxynitrite (ONOO⁻) solution (commercial or freshly synthesized)

  • Dihydrorhodamine 123 (DHR 123)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Sodium hydroxide (B78521) (NaOH)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer (90 mM, pH 7.4): Prepare a stock solution of potassium phosphate buffer and adjust the pH to 7.4.

  • DTPA Stock Solution (10 mM): Dissolve DTPA in the phosphate buffer.

  • DHR 123 Stock Solution (1 mM): Dissolve DHR 123 in dimethyl sulfoxide (B87167) (DMSO). Protect from light.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain a range of test concentrations.

  • Peroxynitrite Solution: The concentration of the stock peroxynitrite solution should be determined spectrophotometrically in 0.1 M NaOH using an extinction coefficient of 1670 M⁻¹cm⁻¹ at 302 nm.

3. Assay Procedure:

  • To each well of a 96-well black microplate, add the following in order:

    • 90 µL of phosphate buffer (pH 7.4) containing 100 µM DTPA.

    • 10 µL of various concentrations of this compound solution.

    • 10 µL of DHR 123 solution (final concentration 5 µM).

  • Mix the contents of the wells gently.

  • Initiate the reaction by adding 10 µL of peroxynitrite solution (final concentration 10 µM).

  • Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • A blank reaction should be performed without peroxynitrite, and a control reaction should be performed without the scavenger.

  • The peroxynitrite-scavenging activity is calculated as a percentage of inhibition using the following formula:

    • Scavenging Activity (%) = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100

4. Data Analysis:

  • Plot the percentage of scavenging activity against the concentration of this compound.

  • Determine the IC₅₀ value, the concentration of the sample that scavenges 50% of the peroxynitrite, from the dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (90 mM, pH 7.4) add_reagents Add Buffer, DTPA, Sample, and DHR 123 to Microplate prep_buffer->add_reagents prep_dtpa Prepare DTPA (10 mM) prep_dtpa->add_reagents prep_dhr Prepare DHR 123 (1 mM) prep_dhr->add_reagents prep_sample Prepare this compound (Serial Dilutions) prep_sample->add_reagents prep_onoo Prepare Peroxynitrite (Concentration Verified) add_onoo Initiate Reaction with Peroxynitrite prep_onoo->add_onoo add_reagents->add_onoo measure_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 530 nm) add_onoo->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for the peroxynitrite-scavenging assay.

signaling_pathway cluster_formation Peroxynitrite Formation cluster_damage Cellular Damage cluster_intervention Scavenging Intervention no Nitric Oxide (•NO) onoo Peroxynitrite (ONOO⁻) no->onoo o2 Superoxide (O₂•⁻) o2->onoo lipid_peroxidation Lipid Peroxidation onoo->lipid_peroxidation attacks dna_damage DNA Damage onoo->dna_damage attacks protein_nitration Protein Tyrosine Nitration onoo->protein_nitration attacks neutralization Neutralization onoo->neutralization scavenged by cell_dysfunction Cellular Dysfunction & Apoptosis lipid_peroxidation->cell_dysfunction dna_damage->cell_dysfunction protein_nitration->cell_dysfunction scavenger This compound scavenger->neutralization

Caption: Role of this compound in preventing peroxynitrite-mediated damage.

References

Application Notes and Protocols for In Vivo Evaluation of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo assessment of 2''-O-Galloylmyricitrin, a flavonoid with potential therapeutic applications. The following sections detail the scientific rationale, experimental designs, and detailed protocols for investigating its anti-inflammatory and antioxidant properties in preclinical animal models.

Scientific Rationale

This compound is a naturally occurring flavonoid.[1][2] Flavonoids, a broad class of plant-derived polyphenolic compounds, are known for a wide array of biological activities, including antioxidant and anti-inflammatory effects.[3] The galloyl moiety and multiple hydroxyl groups in the structure of compounds like this compound suggest a strong potential for free radical scavenging and modulation of inflammatory pathways.[3] Given the link between oxidative stress, inflammation, and numerous chronic diseases, evaluating the in vivo efficacy of this compound is a critical step in its development as a potential therapeutic agent.

This document outlines two primary experimental arms to investigate the in vivo effects of this compound:

  • Anti-Inflammatory Activity: Assessed using the carrageenan-induced paw edema model, a well-established acute inflammation model.[4][5][6]

  • Antioxidant Activity: Evaluated by measuring key oxidative stress markers in a systemic oxidative stress model induced by a chemical agent like carbon tetrachloride (CCl₄).[7]

Experimental Design and Protocols

Part 1: Evaluation of Anti-Inflammatory Activity

Model: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening acute anti-inflammatory activity.[5][6]

Experimental Groups:

GroupTreatmentDosageRoute of AdministrationNumber of Animals (n)
1Vehicle Control10 mL/kgOral (p.o.)8
2Positive Control (Indomethacin)10 mg/kgOral (p.o.)8
3This compound25 mg/kgOral (p.o.)8
4This compound50 mg/kgOral (p.o.)8
5This compound100 mg/kgOral (p.o.)8

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Treatment Administration cluster_2 Inflammation Induction and Measurement cluster_3 Data Analysis acclimatize Acclimatize male Wistar rats (180-220g) for 7 days fasting Fast animals overnight with free access to water acclimatize->fasting grouping Randomly divide into 5 groups (n=8) fasting->grouping treatment Administer Vehicle, Indomethacin, or this compound (p.o.) grouping->treatment baseline Measure baseline paw volume (t=0) using a plethysmometer treatment->baseline carrageenan Inject 0.1 mL of 1% carrageenan into the right hind paw baseline->carrageenan measurements Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection carrageenan->measurements calculate_edema Calculate paw edema volume at each time point measurements->calculate_edema calculate_inhibition Calculate percentage inhibition of edema calculate_edema->calculate_inhibition statistics Perform statistical analysis (ANOVA followed by Dunnett's test) calculate_inhibition->statistics

Workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animals: Male Wistar rats weighing 180-220 g will be used.[5]

  • Housing: Animals will be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water.[5]

  • Acclimatization: Animals will be allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals will be randomly divided into five groups (n=8 per group).[4] The test compound or vehicle will be administered orally 60 minutes before the carrageenan injection.[4]

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline will be injected into the sub-plantar region of the right hind paw of each rat.[4]

  • Measurement of Paw Edema: The volume of the injected paw will be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]

  • Data Analysis: The percentage inhibition of edema will be calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.[5] Statistical analysis will be performed using ANOVA followed by Dunnett's test.

Expected Outcomes (Hypothetical Data):

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)Percentage Inhibition (%)
Vehicle Control-0.85 ± 0.07-
Indomethacin100.38 ± 0.0555.3
This compound250.65 ± 0.0623.5
This compound500.51 ± 0.0540.0
This compound1000.42 ± 0.0450.6
p < 0.05 compared to Vehicle Control
Part 2: Evaluation of Antioxidant Activity

Model: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress in Mice

This model is suitable for evaluating the protective effects of compounds against chemically-induced systemic oxidative stress and lipid peroxidation.

Experimental Groups:

GroupTreatmentDosageRoute of AdministrationNumber of Animals (n)
1Normal ControlVehicleOral (p.o.)8
2CCl₄ ControlCCl₄ + Vehiclei.p. + p.o.8
3Positive Control (Silymarin)CCl₄ + Silymarin (100 mg/kg)i.p. + p.o.8
4This compoundCCl₄ + Compound (50 mg/kg)i.p. + p.o.8
5This compoundCCl₄ + Compound (100 mg/kg)i.p. + p.o.8

Experimental Workflow:

G cluster_0 Acclimatization and Grouping cluster_1 Pre-treatment cluster_2 Oxidative Stress Induction cluster_3 Sample Collection and Analysis acclimatize Acclimatize male Swiss albino mice (20-25g) for 7 days grouping Randomly divide into 5 groups (n=8) acclimatize->grouping pretreatment Administer Vehicle, Silymarin, or this compound (p.o.) daily for 7 days grouping->pretreatment induction On day 7, administer CCl4 (1:1 in olive oil, 2 mL/kg, i.p.) 1 hour after final treatment pretreatment->induction normal_control Normal control group receives only olive oil induction->normal_control euthanasia 24 hours after CCl4 injection, euthanize animals and collect blood and liver tissue induction->euthanasia biochemical_assays Perform biochemical assays on serum and liver homogenates (MDA, SOD, CAT) euthanasia->biochemical_assays statistics Perform statistical analysis (ANOVA followed by Tukey's test) biochemical_assays->statistics

Workflow for the CCl₄-induced oxidative stress model.

Detailed Protocol:

  • Animals: Male Swiss albino mice weighing 20-25 g will be used.

  • Housing and Acclimatization: As described in the anti-inflammatory protocol.

  • Pre-treatment: The respective treatments (vehicle, Silymarin, or this compound) will be administered orally once daily for 7 days.

  • Induction of Oxidative Stress: On the 7th day, 1 hour after the final oral administration, all groups except the normal control will receive a single intraperitoneal (i.p.) injection of CCl₄ (mixed 1:1 with olive oil) at a dose of 2 mL/kg body weight. The normal control group will receive an equivalent volume of olive oil.

  • Sample Collection: 24 hours after the CCl₄ injection, animals will be euthanized. Blood will be collected for serum separation, and liver tissue will be excised, washed in ice-cold saline, and stored at -80°C until analysis.

  • Biochemical Analysis:

    • Lipid Peroxidation (MDA levels): Malondialdehyde (MDA), an indicator of lipid peroxidation, will be measured in liver homogenates using the thiobarbituric acid reactive substances (TBARS) assay.[8]

    • Antioxidant Enzymes: The activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) will be determined in liver homogenates using established spectrophotometric methods.[9][10]

  • Data Analysis: Data will be analyzed using one-way ANOVA followed by Tukey's post-hoc test.

Expected Outcomes (Hypothetical Data):

Treatment GroupLiver MDA (nmol/mg protein)Liver SOD (U/mg protein)Liver CAT (U/mg protein)
Normal Control1.2 ± 0.215.5 ± 1.845.2 ± 3.5
CCl₄ Control4.5 ± 0.5#7.8 ± 1.1#22.1 ± 2.9#
Silymarin (100 mg/kg)2.1 ± 0.313.2 ± 1.538.7 ± 3.1
This compound (50 mg/kg)3.2 ± 0.410.1 ± 1.230.5 ± 2.8
This compound (100 mg/kg)2.5 ± 0.312.5 ± 1.435.9 ± 3.0*
#p < 0.05 compared to Normal Control; *p < 0.05 compared to CCl₄ Control

Signaling Pathway Visualization

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory mediators.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cytoplasmic Signaling Cascade cluster_2 Nuclear Translocation and Gene Expression cluster_3 Inhibitory Action of this compound stimulus Inflammatory Stimulus IKK IKK Activation stimulus->IKK IkappaB IκB Phosphorylation & Degradation IKK->IkappaB NFkappaB_release NF-κB Release IkappaB->NFkappaB_release NFkappaB_translocation NF-κB Nuclear Translocation NFkappaB_release->NFkappaB_translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkappaB_translocation->gene_expression flavonoid This compound flavonoid->IKK Inhibition flavonoid->NFkappaB_translocation Inhibition

Potential mechanism of action via NF-κB pathway inhibition.

The protocols and experimental designs outlined in these application notes provide a robust starting point for the in vivo characterization of this compound. Researchers should adapt these protocols as necessary based on preliminary findings and specific research objectives. Adherence to ethical guidelines for animal research is mandatory throughout all experimental procedures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2''-O-Galloylmyricitrin Extraction from Impatiens balsamina

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2''-O-Galloylmyricitrin extracted from Impatiens balsamina.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions to enhance yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Suboptimal Solvent System: The solvent may not be effectively solubilizing the target compound. 2. Inadequate Solid-to-Liquid Ratio: Insufficient solvent volume may lead to incomplete extraction. 3. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be vigorous enough. 4. Improper Plant Material Preparation: Large particle size can limit solvent penetration.1. Solvent Optimization: Employ a hydroalcoholic solution, typically 55-70% ethanol (B145695) in water, as this has been shown to be effective for flavonoid extraction.[1] Experiment with slightly different polarities by adjusting the ethanol concentration. 2. Ratio Adjustment: Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w), which can be increased to 20:1 or higher. 3. Method Enhancement: Consider using heat-reflux extraction or ultrasound-assisted extraction (UAE) to improve efficiency. Reflux extraction at a controlled temperature can enhance solubility and diffusion.[1] 4. Grinding: Ensure the dried plant material is finely ground to a consistent powder to maximize surface area contact with the solvent.
Low Purity of this compound 1. Co-extraction of Impurities: The solvent system may be extracting a wide range of compounds with similar polarities. 2. Degradation of Target Compound: Exposure to high temperatures, light, or extreme pH can cause degradation.1. Fractionation: After initial extraction, perform liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity.[1] this compound is expected to be in the more polar fractions like ethyl acetate or n-butanol. 2. Controlled Conditions: Maintain a moderate extraction temperature (e.g., 40-60°C) to prevent thermal degradation. Store extracts in dark containers to prevent photodegradation.
Difficulty in Isolating this compound 1. Inadequate Chromatographic Separation: The column and mobile phase may not be suitable for resolving the target compound from closely related flavonoids.1. HPLC Method Development: Utilize a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is often effective for separating flavonoids and their glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from Impatiens balsamina?

A1: While specific optimization for this compound from Impatiens balsamina is not extensively documented, a hydroalcoholic solvent is generally recommended for flavonoids. Based on studies on Impatiens balsamina and related compounds, a solution of 55% to 70% ethanol in water is a good starting point.[1][2]

Q2: What part of the Impatiens balsamina plant should I use for extraction?

A2: The leaves of Impatiens balsamina have been reported to contain a variety of flavonoids and other bioactive compounds.[1][3] Therefore, the leaves are a suitable source for the extraction of this compound.

Q3: How can I prevent the degradation of this compound during extraction?

A3: To minimize degradation, it is crucial to control the extraction temperature, keeping it moderate (e.g., below 60°C). Additionally, protecting the extract from light by using amber glassware or covering the extraction vessel can prevent photodegradation.

Q4: What analytical technique is most suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most appropriate technique for the quantification of this compound. A reverse-phase C18 column is commonly used for separation.

Q5: Are there any modern extraction techniques that can improve the yield?

A5: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods like maceration or reflux extraction.

Experimental Protocols

Protocol 1: Heat-Reflux Extraction of this compound
  • Preparation of Plant Material:

    • Collect fresh, healthy leaves of Impatiens balsamina.

    • Wash the leaves thoroughly with distilled water and air-dry them in the shade.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 200 g of the dried leaf powder and place it in a round-bottom flask.

    • Add 1500 mL of 55% aqueous ethanol to the flask.[1]

    • Set up a reflux apparatus and heat the mixture at a controlled temperature (e.g., 60°C) for 40 minutes.[1]

    • Repeat the extraction process two more times with fresh solvent.[1]

  • Filtration and Concentration:

    • Filter the combined extracts through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Fractionation (Optional):

    • Suspend the crude extract in distilled water.

    • Perform successive liquid-liquid partitioning with petroleum ether, chloroform, ethyl acetate, and n-butanol.

    • Collect the different fractions and concentrate them for further analysis.

Protocol 2: HPLC Analysis of this compound
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-100% B; 25-30 min, 100% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength suitable for flavonoids, typically around 254 nm and 350 nm.

  • Sample and Standard Preparation:

    • Dissolve the crude extract or fractions in the initial mobile phase composition.

    • Prepare a stock solution of a this compound standard (if available) in methanol (B129727) or the initial mobile phase.

    • Create a series of standard solutions of known concentrations for calibration.

  • Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Quantify the amount of this compound in the samples using the calibration curve generated from the standards.

Quantitative Data

Table 1: Influence of Solvent on Total Flavonoid Content in Impatiens balsamina Leaf Extracts

Solvent SystemTotal Flavonoid Content (mg Quercetin Equivalents/g extract)Reference
70% EthanolHigher than stem extracts[2][3]

Note: Specific yield data for this compound from Impatiens balsamina is limited. The data presented reflects total flavonoid content, which provides a general indication of extraction efficiency.

Visualizations

Flavonoid Biosynthesis Pathway

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Chalcone Chalcone p_Coumaroyl_CoA->Chalcone Naringenin Naringenin (Flavanone) Chalcone->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin Kaempferol Kaempferol Dihydrokaempferol->Kaempferol Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin Quercetin Quercetin Dihydroquercetin->Quercetin Myricetin (B1677590) Myricetin Dihydromyricetin->Myricetin Myricitrin Myricitrin (Myricetin-3-O-rhamnoside) Myricetin->Myricitrin Galloylmyricitrin This compound Myricitrin->Galloylmyricitrin Gallic_acid Gallic acid Gallic_acid->Galloylmyricitrin

Caption: Simplified flavonoid biosynthesis pathway leading to this compound.

Experimental Workflow for Extraction and Analysis

Extraction_Workflow Plant_Material Impatiens balsamina Leaves (Dried and Powdered) Extraction Heat-Reflux Extraction (55% Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Fractionation (Optional) Crude_Extract->Fractionation HPLC_Analysis HPLC-DAD/MS Analysis Crude_Extract->HPLC_Analysis Fractions Polar Fractions (e.g., Ethyl Acetate) Fractionation->Fractions Fractions->HPLC_Analysis Quantification Quantification of This compound HPLC_Analysis->Quantification

Caption: Workflow for the extraction and analysis of this compound.

References

Overcoming solubility issues of 2''-O-Galloylmyricitrin in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2''-O-Galloylmyricitrin in aqueous solutions.

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization of this compound.

Problem Potential Cause Suggested Solution
Precipitation occurs when adding this compound to an aqueous buffer. The aqueous solubility of this compound is very low.Prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol (B145695), or methanol (B129727) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
The compound precipitates out of solution over time, even after initial dissolution. The solution is supersaturated and thermodynamically unstable.Decrease the final concentration of this compound in the aqueous medium. Alternatively, incorporate a stabilizing agent such as a surfactant or polymer.
Cloudiness or turbidity is observed in the final aqueous solution. Incomplete dissolution or formation of fine precipitates.Increase sonication time or vortexing intensity. Consider gentle heating. If the issue persists, the solubility limit may have been exceeded.
Inconsistent results are observed between experimental replicates. Variability in the preparation of the solution, such as minor differences in solvent concentration or temperature.Standardize the protocol for solution preparation. Use a fresh stock solution for each experiment and ensure thorough mixing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For biological assays, DMSO is commonly used. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute this stock into your aqueous experimental medium. Keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: What are the general strategies to enhance the aqueous solubility of this compound?

A2: Several techniques can be employed to improve the solubility of poorly soluble flavonoids like this compound:

  • Co-solvents: The use of water-miscible organic solvents can increase solubility.

  • pH Adjustment: The solubility of phenolic compounds can be dependent on pH. Increasing the pH of the aqueous solution can deprotonate the hydroxyl groups, potentially increasing solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[3]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[4][5]

Q3: Are there any quantitative data on the solubility of this compound?

Q4: How can I prepare a formulation of this compound for in vivo studies?

A4: For in vivo administration, it is crucial to use a biocompatible formulation. A common approach for poorly soluble compounds is to use a vehicle containing a mixture of co-solvents and surfactants. An example of a common vehicle is a saline solution containing Tween® 80 and ethanol or PEG 400. The exact composition of the vehicle should be optimized and tested for tolerability in the animal model.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent

Objective: To prepare a clear aqueous solution of this compound using an organic co-solvent for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Weigh the appropriate amount of this compound powder.

    • Add the corresponding volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Centrifuge the stock solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved particulates.

  • Carefully transfer the supernatant to a new sterile tube. This is your clear stock solution.

  • To prepare a working solution, dilute the stock solution into the pre-warmed (37°C) aqueous buffer. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

  • Immediately vortex the working solution to ensure rapid and uniform dispersion.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound by complexation with HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in the desired aqueous buffer. Stir until the HP-β-CD is fully dissolved.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • After the incubation period, centrifuge the suspension at high speed to pellet the undissolved compound.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • The clear filtrate is your saturated solution of the this compound:HP-β-CD complex. The concentration can be determined using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_quality_control Quality Control stock_powder This compound Powder stock_vortex Vortex/Sonicate stock_powder->stock_vortex stock_dmso 100% DMSO stock_dmso->stock_vortex stock_solution 10 mM Stock Solution stock_vortex->stock_solution working_dilute Dilute Stock stock_solution->working_dilute Add dropwise while vortexing working_buffer Aqueous Buffer working_buffer->working_dilute working_solution Final Working Solution working_dilute->working_solution qc_check Visual Inspection (Clarity) working_solution->qc_check qc_analysis Concentration Analysis (Optional) qc_check->qc_analysis

Caption: Workflow for preparing a this compound working solution.

solubility_enhancement_logic cluster_methods Solubility Enhancement Strategies cluster_considerations Experimental Considerations start Solubility Issue with This compound method_cosolvent Co-solvent (e.g., DMSO, Ethanol) start->method_cosolvent method_ph pH Adjustment start->method_ph method_cd Cyclodextrin Complexation start->method_cd method_surfactant Surfactant (Micelles) start->method_surfactant consider_compatibility Assay Compatibility method_cosolvent->consider_compatibility method_ph->consider_compatibility consider_concentration Final Concentration method_cd->consider_concentration consider_stability Solution Stability method_surfactant->consider_stability end_node Optimized Soluble Formulation consider_compatibility->end_node consider_concentration->end_node consider_stability->end_node

Caption: Decision logic for selecting a solubility enhancement method.

References

Stability of 2''-O-Galloylmyricitrin under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2''-O-Galloylmyricitrin under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of this compound?

Based on studies of related flavonoids like myricitrin (B1677591) and myricetin (B1677590), the primary factors affecting the stability of this compound are pH, temperature, and light exposure.[1] Generally, flavonoids are susceptible to degradation under alkaline conditions, high temperatures, and when exposed to UV or visible light.

Q2: What is the optimal pH range for storing solutions of this compound?

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate the degradation of flavonoids.[3] It is recommended to store stock solutions and samples at low temperatures. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended to minimize degradation.

Q4: Is this compound sensitive to light?

Yes, flavonoids, in general, are light-sensitive molecules.[1] Exposure to both UV and visible light can lead to photodegradation. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers with aluminum foil. All experimental manipulations should be performed with minimal light exposure.

Q5: How does the galloyl group at the 2''-position of myricitrin affect its stability?

The presence of a galloyl group can influence the stability of the flavonoid. While specific studies on this compound are limited, galloylated catechins have been studied, and their stability is also dependent on factors like pH and temperature. The ester linkage of the galloyl group may be susceptible to hydrolysis, especially under alkaline conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent analytical readings (e.g., HPLC peak area). Degradation of the compound in solution.- Check pH: Ensure the solvent system is slightly acidic (pH 3-6). - Control Temperature: Prepare and store samples at low temperatures. Avoid repeated freeze-thaw cycles. - Protect from Light: Use amber vials or foil-wrapped tubes for all solutions.
Appearance of new peaks in chromatogram over time. Formation of degradation products.- Confirm Identity: Use LC-MS to identify the degradation products. Myricitrin, myricetin, and gallic acid are potential degradation products. - Optimize Storage: Re-evaluate storage conditions (pH, temperature, light protection) to minimize degradation.
Precipitation of the compound from solution. Poor solubility or aggregation.- Solvent Selection: Ensure an appropriate solvent is used. The addition of a small percentage of organic co-solvents like DMSO or ethanol (B145695) may be necessary for aqueous solutions. - Check Concentration: Do not exceed the solubility limit of the compound in the chosen solvent.
Discoloration of the solution (e.g., turning yellow or brown). Oxidation or degradation of the flavonoid.- Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid, to the solution, especially for long-term storage. - Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use to minimize oxidation.

Stability Data Summary (Analogous Compounds)

Since direct quantitative stability data for this compound is not available, the following tables summarize the stability of the closely related compounds, myricitrin and myricetin, under different conditions. This information can be used to infer the potential stability of this compound.

Table 1: Effect of pH on the Stability of Myricetin and Myricitrin

CompoundpHConditionsStability OutcomeReference
Myricetin3 (Citrate Buffer)23°C for 3 weeksMost stable, T50 = 1155 hours
Myricetin8 (Phosphate Buffer)23°C for 3 weeksLeast stable, T50 = 0.1 hours
Myricitrin1.2 (Simulated Gastric Fluid)37°CStable[2][4]
Myricitrin6.8 (Simulated Intestinal Fluid)37°CUndergoes pseudo-first-order kinetic degradation[2][4]

Table 2: Effect of Temperature on the Stability of Myricetin

CompoundTemperatureConditionsStability OutcomeReference
Myricetin< 40°CpH 2.0 Phosphate BufferRelatively stable[3]
Myricetin60 - 80°CpH 2.0 Phosphate BufferRapid degradation[3]

Table 3: Effect of Light on the Stability of Myricitrin

CompoundLight ConditionConditionsStability OutcomeReference
MyricitrinLight ExposureAqueous SolutionDegradation observed[1]
MyricitrinDarkAqueous SolutionMore stable than in light[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound using HPLC

This protocol outlines a general method for evaluating the stability of this compound under different storage conditions.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffers of various pH values (e.g., citrate, phosphate)

  • High-performance liquid chromatography (HPLC) system with a UV or DAD detector

  • C18 reversed-phase HPLC column

  • Temperature-controlled incubator/oven

  • Light chamber with controlled UV and visible light output

  • Amber vials and foil

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare working solutions by diluting the stock solution in the desired buffer or solvent for each storage condition to be tested.

3. Storage Conditions:

  • pH Stability: Aliquot the working solution into different buffers (e.g., pH 3, 5, 7, 9) and store at a constant temperature in the dark.

  • Temperature Stability: Aliquot the working solution into a buffer of a fixed pH and store at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

  • Photostability: Expose an aliquot of the working solution in a transparent vial to a controlled light source. Keep a control sample in the dark at the same temperature.

4. Sample Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours and then daily or weekly), withdraw an aliquot from each storage condition.

  • Analyze the samples by HPLC. A typical HPLC method for flavonoids would involve a C18 column with a gradient elution using a mobile phase of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[5][6]

  • Monitor the peak area of this compound at its maximum absorbance wavelength.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics under each condition.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (e.g., in DMSO) prep_work Prepare Working Solutions (in desired buffers/solvents) prep_stock->prep_work storage_ph pH Stability (pH 3, 5, 7, 9) prep_work->storage_ph storage_temp Temperature Stability (4°C, 25°C, 40°C) prep_work->storage_temp storage_light Photostability (Light vs. Dark) prep_work->storage_light sampling Sample at Time Points (0, 1, 2, 4, 8... hours) storage_ph->sampling storage_temp->sampling storage_light->sampling hplc HPLC Analysis (C18 Column) sampling->hplc quantify Quantify Remaining Compound (% vs. Time 0) hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics hypothetical_signaling_pathway ext_stimulus External Stimulus (e.g., Oxidative Stress) receptor Cell Surface Receptor ext_stimulus->receptor mapk_pathway MAPK Signaling Cascade (e.g., ERK, JNK, p38) receptor->mapk_pathway gmg This compound gmg->mapk_pathway Modulates nrf2 Nrf2 mapk_pathway->nrf2 Activates are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds to antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces transcription of cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

References

Technical Support Center: Synthesis of Galloylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of galloylated flavonoids. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chemical synthesis of galloylated flavonoids?

A1: The primary challenges stem from the polyhydroxylated nature of both flavonoids and gallic acid. These include:

  • Low Yields: Undesired side reactions and the formation of complex product mixtures significantly reduce the yield of the target galloylated flavonoid.

  • Lack of Regioselectivity: Flavonoids possess multiple hydroxyl groups with similar reactivity, making it difficult to selectively galloylate a specific position. This leads to a mixture of isomers that are challenging to separate.[1]

  • Side Reactions: Besides the desired esterification, side reactions such as polymerization and degradation of the flavonoid core can occur, especially under harsh reaction conditions.

  • Purification Difficulties: The resulting reaction mixture often contains the starting materials, the desired product, and various side products with similar polarities, making purification by standard chromatographic methods complex and time-consuming.[2][3][4][5][6]

  • Instability: Both the flavonoid starting materials and the galloylated products can be sensitive to oxidation and degradation under certain pH and temperature conditions.

Q2: How can I improve the regioselectivity of the galloylation reaction?

A2: Achieving regioselectivity is crucial for obtaining a single, well-defined product. The most effective strategy is the use of protecting groups. This involves a multi-step process:

  • Selective Protection: Protect all hydroxyl groups except the one intended for galloylation. Common protecting groups include benzyl (B1604629) ethers or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS).[1] The choice of protecting group depends on its stability under the reaction conditions and the ease of its subsequent removal.

  • Galloylation: Perform the esterification reaction on the partially protected flavonoid.

  • Deprotection: Remove the protecting groups to yield the desired regioselectively galloylated flavonoid.

Alternatively, enzymatic synthesis using specific lipases can offer high regioselectivity under milder reaction conditions.

Q3: What are the recommended purification methods for galloylated flavonoids?

A3: Due to the complexity of the reaction mixture, a combination of chromatographic techniques is often necessary.

  • Column Chromatography: Silica (B1680970) gel or Sephadex LH-20 column chromatography is a common first step for initial purification to separate major components.[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for the final purification of the target compound to a high degree of purity.[2][3][4][5][6] Different solvent systems and gradients may need to be optimized for efficient separation.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid supports, minimizing irreversible adsorption of the sample and offering good separation for complex mixtures.[2][4]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Galloylated Flavonoid
Possible Cause Suggested Solution
Side reactions due to unprotected hydroxyl groups. Employ a protecting group strategy to selectively block reactive hydroxyls not involved in the desired esterification.[1]
Inefficient coupling agent. For esterification, consider using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which can improve reaction efficiency under mild conditions (Steglich esterification).[7][8][9][10]
Suboptimal reaction conditions. Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants. For instance, in the synthesis of (-)-epigallocatechin (B1671488) gallate (EGCG) palmitate, a molar ratio of 1:2:2 (EGCG:palmitoyl chloride:sodium acetate) at 40°C in acetone (B3395972) yielded high conversion.[11][12]
Degradation of starting materials or product. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the reaction pH and temperature are suitable for the stability of the specific flavonoid.
Problem 2: Formation of Multiple Products (Lack of Regioselectivity)
Possible Cause Suggested Solution
Similar reactivity of multiple hydroxyl groups on the flavonoid. The most reliable solution is to use a protecting group strategy to differentiate the hydroxyl groups. This allows for the targeted acylation of a specific hydroxyl group.[1][13][14][15][16]
Non-specific catalyst. If using a chemical catalyst, its non-selective nature can lead to a mixture of products. Consider enzymatic catalysis with a highly regioselective lipase (B570770) as an alternative.
Reaction conditions favoring multiple acylations. Carefully control the stoichiometry of the acylating agent (e.g., galloyl chloride). Using a limited amount may favor mono-acylation, although this can also lead to incomplete conversion.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Co-elution of starting materials, product, and byproducts. Optimize the chromatographic conditions. For HPLC, this may involve trying different columns (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., acetonitrile/water, methanol/water with acid modifiers like formic acid), and gradient profiles.[2][3][4][5][6]
Formation of insoluble byproducts. The urea (B33335) byproduct from DCC coupling (dicyclohexylurea) is often insoluble in common organic solvents and can be removed by filtration.[7][8]
Complex mixture requiring multiple purification steps. Employ a multi-step purification strategy. For example, an initial flash column chromatography on silica gel to remove major impurities, followed by preparative HPLC for final purification.[4]

Quantitative Data Summary

Table 1: Examples of Reaction Conditions for the Synthesis of Galloylated/Acylated Flavonoids

Flavonoid DerivativeFlavonoidAcylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4′-O-palmitoyl EGCG(-)-Epigallocatechin gallatePalmitoyl chlorideSodium acetateAcetone40690.6[11][12]
(-)-Epigallocatechin-3-gallateProtected EpigallocatechinProtected Gallic AcidDCC, DMAPDichloromethaneRoom Temp.-19 (overall)[17]
Quercetin-3-O-propionateQuercetin (B1663063)Propionyl chloridePyridine----[18]
Myricetin (B1677590)Phloroglucinol (precursor)3,4,5-trimethoxybenzoic acid anhydride----60 (overall)[19][20]

Experimental Protocols

General Protocol for Regioselective Galloylation of a Flavonoid via Protecting Group Strategy

This protocol provides a general methodology. Specific conditions will need to be optimized for each flavonoid.

Step 1: Selective Protection of Hydroxyl Groups

  • Dissolve the flavonoid in a suitable dry solvent (e.g., DMF, acetone).

  • Add the protecting group reagent (e.g., benzyl bromide with a base like K₂CO₃, or TBDMSCl with imidazole). The stoichiometry of the protecting group reagent is critical for achieving selective protection and may require careful optimization.

  • Stir the reaction at an appropriate temperature (can range from 0°C to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the partially protected flavonoid by column chromatography.

Step 2: Galloylation (Esterification)

  • Protect the hydroxyl groups of gallic acid (e.g., as benzyl or silyl ethers) to prevent self-polymerization. Tri-O-benzylgalloyl chloride is a common reagent.

  • Dissolve the partially protected flavonoid from Step 1 in a dry aprotic solvent (e.g., dichloromethane, THF).

  • Add the protected galloyl chloride and a base (e.g., pyridine, triethylamine) or use a coupling agent system like DCC/DMAP.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • After completion, filter any precipitates (e.g., dicyclohexylurea if DCC is used) and perform an aqueous work-up.

  • Purify the protected galloylated flavonoid by column chromatography.

Step 3: Deprotection

  • Dissolve the purified product from Step 2 in a suitable solvent.

  • Perform the deprotection reaction. For benzyl groups, this is typically done by catalytic hydrogenation (e.g., H₂, Pd/C). For silyl groups, a fluoride (B91410) source like TBAF is used.

  • Monitor the reaction for complete removal of all protecting groups.

  • After the reaction is complete, remove the catalyst by filtration (for hydrogenation) and purify the final galloylated flavonoid, typically by preparative HPLC.

Visualizations

Synthesis_Workflow Start Start: Flavonoid & Gallic Acid Protect Protecting Group Strategy? Start->Protect Direct Direct Esterification Protect->Direct No Selective_Protect Selective Protection of Flavonoid OHs Protect->Selective_Protect Yes Esterification Esterification Reaction (e.g., DCC/DMAP) Direct->Esterification Mixture Complex Mixture of Isomers Direct->Mixture Protect_GA Protection of Gallic Acid OHs Selective_Protect->Protect_GA Protect_GA->Esterification Deprotection Deprotection Esterification->Deprotection If protected Purification Purification (e.g., HPLC) Esterification->Purification If direct Deprotection->Purification Final_Product Regioselective Galloylated Flavonoid Purification->Final_Product Mixture->Purification Troubleshooting_Logic Start Synthesis Issue Issue What is the main problem? Start->Issue Low_Yield Low Yield Issue->Low_Yield Low Yield Multi_Products Multiple Products Issue->Multi_Products Poor Selectivity Purification_Fail Purification Fails Issue->Purification_Fail Difficult Purification Sol_Yield Check for side reactions. Optimize coupling agent. Adjust reaction conditions. Low_Yield->Sol_Yield Sol_Selectivity Use protecting groups. Consider enzymatic synthesis. Multi_Products->Sol_Selectivity Sol_Purification Optimize chromatography. Use multi-step purification. Purification_Fail->Sol_Purification

References

Technical Support Center: Optimizing HPLC Separation of 2''-O-Galloylmyricitrin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of 2''-O-Galloylmyricitrin isomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound and related flavonoid isomers.

Problem Potential Cause Recommended Solution
Poor Resolution/Co-elution of Isomers Inadequate Mobile Phase Composition: The organic solvent choice and the concentration of the acidic modifier can significantly impact selectivity.Optimize Mobile Phase:Solvent Selection: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727). • Acidic Modifier: Use 0.05% to 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both aqueous and organic phases to improve peak shape and resolution.[1] • Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting isomers.
Inappropriate Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.Adjust Column Temperature: • An optimal temperature is often around 40°C for flavonoid isomer separation.[1] Experiment with temperatures between 30-50°C to find the best resolution.
Column Degradation: Loss of stationary phase or contamination can lead to poor performance.Column Maintenance: • Flush the column with a strong solvent. • If performance does not improve, replace the column.
Peak Splitting or Tailing Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.Solvent Matching: • Dissolve the sample in the initial mobile phase composition whenever possible.[2]
Column Overload: Injecting too much sample can lead to peak fronting or tailing.Reduce Injection Volume/Concentration: • Decrease the amount of sample injected onto the column.
Blocked Column Frit: Particulate matter from the sample or mobile phase can block the frit, leading to distorted peak shapes.Use Guard Column and Filtration: • Use a guard column to protect the analytical column. • Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.
Fluctuating Retention Times Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions between runs.Increase Equilibration Time: • Ensure the column is fully equilibrated before each injection. A stable baseline is a good indicator.
Pump Issues: Inconsistent flow rate due to air bubbles or faulty check valves.Pump Maintenance: • Degas the mobile phase. • Purge the pump to remove air bubbles. • Perform regular maintenance on pump seals and check valves.
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.Use a Column Oven: • Maintain a constant column temperature using a thermostatted column compartment.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomer separation?

A good starting point is to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of water with 0.05% TFA (Solvent A) and a mixture of methanol and acetonitrile (e.g., 60:40 v/v) with 0.05% TFA (Solvent B) has been shown to be effective. A linear gradient from a low to a high percentage of Solvent B over 30-40 minutes is a reasonable starting point.

Q2: How does the choice of organic solvent affect the separation?

Acetonitrile generally offers lower viscosity and different selectivity compared to methanol, which can lead to sharper peaks and better resolution for flavonoid isomers. A mixture of both, as used for the separation of this compound, can provide a balance of these properties.

Q3: Why is an acidic modifier like TFA or formic acid necessary?

Acidic modifiers are used to suppress the ionization of phenolic hydroxyl groups on the flavonoids. This results in better peak shapes (less tailing) and more reproducible retention times. A concentration of 0.05% to 0.1% is typically sufficient.[1]

Q4: Can I use a different column besides C18?

While C18 is the most common and often successful stationary phase for flavonoid separation, other phases like C8, Phenyl-Hexyl, or Biphenyl can offer different selectivities and may provide better resolution for particularly challenging isomer separations.[4]

Experimental Protocols

Protocol 1: Optimized HPLC Method for this compound Isomer Separation

This protocol is based on the successful separation of this compound (desmanthin-1) from other flavonoids.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.05% (v/v) Trifluoroacetic Acid (TFA).

    • Solvent B: Methanol/Acetonitrile (60:40, v/v) with 0.05% (v/v) TFA.

  • Gradient Program:

    • 0-35 min: 15% to 65% B (linear gradient)

    • 35-40 min: 65% B (isocratic)

    • 40-42 min: 65% to 100% B (linear gradient)

    • 42-46 min: 100% B (isocratic, column wash)

    • 46-49 min: 100% to 15% B (linear gradient)

    • 49-55 min: 15% B (isocratic, column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (85:15 Solvent A:Solvent B).

Data Presentation

Table 1: HPLC Parameters for this compound Isomer Separation
ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.05% TFA
Mobile Phase B Methanol/Acetonitrile (60:40, v/v) with 0.05% TFA
Gradient 15-65% B over 35 min
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm

Visualizations

Troubleshooting_Workflow Start Poor Isomer Separation Check_Mobile_Phase Optimize Mobile Phase (Solvent, Additive, Gradient) Start->Check_Mobile_Phase Resolution_Improved Resolution Improved? Check_Mobile_Phase->Resolution_Improved Check_Temperature Adjust Column Temperature (e.g., 30-50°C) Check_Temperature->Resolution_Improved Check_Column Check Column Health (Flush or Replace) Check_Column->Resolution_Improved Check_Peak_Shape Troubleshoot Peak Shape (Splitting, Tailing) Check_Peak_Shape->Resolution_Improved Resolution_Improved->Check_Temperature No Resolution_Improved->Check_Column No Resolution_Improved->Check_Peak_Shape No End Separation Optimized Resolution_Improved->End Yes

Caption: Troubleshooting workflow for poor isomer separation.

HPLC_Parameters_Impact cluster_Parameters Key HPLC Parameters cluster_Outputs Impact on Separation Mobile_Phase Mobile Phase (Organic Solvent, pH, Additives) Resolution Resolution (Rs) Mobile_Phase->Resolution Retention_Time Retention Time (tR) Mobile_Phase->Retention_Time Peak_Shape Peak Shape (Symmetry, Tailing) Mobile_Phase->Peak_Shape Stationary_Phase Stationary Phase (e.g., C18, Phenyl-Hexyl) Stationary_Phase->Resolution Stationary_Phase->Retention_Time Temperature Column Temperature Temperature->Resolution Temperature->Retention_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Gradient Gradient Program Gradient->Resolution Gradient->Retention_Time

Caption: Key HPLC parameters and their impact on separation.

References

Mitigating Degradation of 2''-O-Galloylmyricitrin During Extraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the degradation of 2''-O-Galloylmyricitrin during the extraction process. The following information is designed to offer actionable solutions and a deeper understanding of the factors influencing the stability of this valuable flavonoid.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or no yield of this compound Inefficient extraction method, inappropriate solvent, degradation of the compound.Optimize extraction parameters (solvent, temperature, time). Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). Use solvents such as ethanol (B145695) or methanol (B129727), potentially in aqueous mixtures, as this compound is soluble in these.
Presence of unknown peaks in chromatogram Degradation of this compound into smaller molecules (e.g., myricitrin (B1677591), gallic acid) due to hydrolysis or oxidation.Control pH of the extraction solvent (acidic conditions may promote hydrolysis). Minimize exposure to high temperatures and light. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inconsistent extraction yields Variability in extraction conditions, sample matrix effects, or degradation during sample processing.Standardize all extraction parameters meticulously. Ensure consistent sample preparation. Analyze samples promptly after extraction or store them under appropriate conditions (e.g., -20°C, protected from light).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during extraction?

A1: The primary degradation pathways for this compound are hydrolysis and oxidation. The ester linkage between the myricitrin core and the galloyl group is susceptible to cleavage, especially under acidic or high-temperature conditions, leading to the formation of myricitrin and gallic acid. The numerous hydroxyl groups on the molecule also make it prone to oxidation, which can be accelerated by exposure to light, oxygen, and certain enzymes present in the plant matrix.

Q2: Which solvents are most suitable for extracting this compound while minimizing degradation?

A2: Based on its chemical properties, polar solvents are effective for extracting this compound. Ethanol and methanol are commonly used and have shown good results for flavonoid extraction.[1] Aqueous mixtures of these solvents (e.g., 70% ethanol) can enhance extraction efficiency. It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.

Q3: How does temperature affect the stability of this compound during extraction?

A3: Elevated temperatures can significantly accelerate the degradation of this compound. While higher temperatures can increase extraction efficiency, they also promote hydrolysis and oxidation. For conventional extraction methods, it is advisable to use moderate temperatures. Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can often achieve high extraction yields at lower temperatures and with shorter extraction times, thereby reducing the risk of thermal degradation.[1][2]

Q4: What role does pH play in the stability of this compound?

A4: The pH of the extraction medium is a critical factor. Acidic conditions can catalyze the hydrolysis of the ester bond, leading to the breakdown of the molecule. While slightly acidic conditions are sometimes used to improve the stability of flavonoids by preventing oxidation, a very low pH should be avoided. It is recommended to buffer the extraction solvent or maintain a neutral to slightly acidic pH to balance extraction efficiency and stability.

Q5: How can I prevent oxidation of this compound during the extraction process?

A5: To prevent oxidation, it is essential to minimize the exposure of the extract to oxygen and light. This can be achieved by:

  • Working under an inert atmosphere, such as nitrogen or argon.

  • Using amber-colored glassware or wrapping extraction vessels in aluminum foil to protect from light.

  • Adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.

  • Degassing solvents prior to use.

Q6: Are there any specific recommendations for post-extraction storage of this compound?

A6: After extraction, the solvent should be evaporated under reduced pressure at a low temperature. The dried extract should be stored in an airtight container, preferably under an inert atmosphere, at low temperatures (e.g., -20°C or -80°C) and protected from light to prevent long-term degradation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for the extraction of this compound using UAE, which often offers a good balance between efficiency and minimizing degradation.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Amber-colored flasks

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL amber-colored flask.

  • Add 100 mL of 70% ethanol to the flask.

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.

  • Decant the supernatant (the extract).

  • Repeat the extraction process on the residue with fresh solvent to ensure complete extraction.

  • Combine the supernatants from all extractions.

  • Evaporate the solvent from the combined extract using a rotary evaporator at a temperature not exceeding 45°C.

  • Store the dried extract at -20°C in a light-protected, airtight container.

Protocol 2: Analytical Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of this compound in the obtained extracts.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 280 nm and 350 nm for flavonoids).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a stock solution of a known concentration of a this compound standard in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve a known amount of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Inject the calibration standards and the extract solution into the HPLC system.

  • Identify the peak corresponding to this compound in the extract chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of this compound in the extract by using the calibration curve.

Visualizations

Logical Workflow for Preventing Degradation

degradation_prevention_workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis start Start: Plant Material Selection & Preparation grinding Grinding to fine powder start->grinding extraction_method Select Extraction Method (UAE/MAE recommended) grinding->extraction_method solvent Choose Appropriate Solvent (e.g., 70% Ethanol) extraction_method->solvent parameters Optimize Parameters (Temperature, Time, pH) solvent->parameters protection Implement Protective Measures (Inert gas, light protection) parameters->protection filtration Filtration/Centrifugation protection->filtration evaporation Solvent Evaporation (Low Temperature, Reduced Pressure) filtration->evaporation storage Store Extract Properly (-20°C, dark, airtight) evaporation->storage analysis Quantitative Analysis (HPLC) storage->analysis

Caption: Workflow for minimizing this compound degradation.

Potential Degradation Pathway of this compound

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation 2_O_Galloylmyricitrin 2_O_Galloylmyricitrin Myricitrin Myricitrin 2_O_Galloylmyricitrin->Myricitrin H₂O, H⁺/OH⁻ Gallic Acid Gallic Acid 2_O_Galloylmyricitrin->Gallic Acid H₂O, H⁺/OH⁻ Oxidized Products Oxidized Products 2_O_Galloylmyricitrin->Oxidized Products [O], light

Caption: Simplified degradation pathways of this compound.

References

Troubleshooting low bioactivity of 2''-O-Galloylmyricitrin in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity of 2''-O-Galloylmyricitrin in cell culture experiments.

Troubleshooting Guide

Low or inconsistent bioactivity of this compound can stem from a variety of factors, from initial compound handling to the specifics of the cell-based assay. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Inconsistent or No Cellular Response
Possible Cause Troubleshooting Step Success Indicator
Compound Solubility Issues Prepare a fresh, high-concentration stock solution in 100% DMSO. Visually inspect for full dissolution. When diluting into aqueous media, add the stock solution while vortexing to ensure rapid dispersion.[1][2]A clear, precipitate-free final solution in the cell culture media.
Compound Instability Minimize the exposure of the compound to light and extreme pH.[3] Prepare fresh dilutions for each experiment. Consider performing a time-course experiment to assess compound stability in your specific cell culture medium.Consistent bioactivity observed across experiments performed at different times.
Suboptimal Concentration Perform a dose-response experiment with a wide range of concentrations to determine the optimal bioactive concentration for your specific cell line and assay.A clear dose-dependent effect is observed.
Solvent-Induced Cytotoxicity Ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.[4][5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]The vehicle control shows no significant effect on cell viability or the measured endpoint compared to the untreated control.
Insufficient Incubation Time Extend the incubation period (e.g., from 24h to 48h or 72h) to allow for a sufficient biological response to develop.[3]A significant biological response is observed at later time points.
Low Cell Density Ensure an optimal cell seeding density that allows for logarithmic growth throughout the experiment.[3]Cells in control wells are healthy and in the log phase of growth at the end of the experiment.
Cellular Uptake and Metabolism The galloyl moiety may affect cellular uptake.[6] Consider using permeabilization agents (with appropriate controls) or investigate potential metabolic inactivation by the cells.[7][8][9][10]Increased intracellular concentration of the compound or its active metabolites, leading to a stronger biological response.
Problem 2: Difficulty Preparing a Stable Stock Solution
Possible Cause Troubleshooting Step Success Indicator
Poor Solubility in Chosen Solvent While DMSO is the most common solvent, consider ethanol (B145695) as an alternative.[11] Prepare a small test batch to confirm solubility at the desired concentration.The compound dissolves completely, forming a clear solution.
Precipitation Upon Dilution Perform a stepwise dilution of the DMSO stock into your cell culture medium.[1] Ensure rapid mixing upon addition to the aqueous solution.The final working solution remains clear and free of precipitate.
Repeated Freeze-Thaw Cycles Aliquot the high-concentration stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.Consistent results are obtained when using different aliquots from the same stock preparation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for flavonoids for in vitro assays due to its ability to dissolve a wide range of compounds.[12] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.

Q2: How can I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration is cell line and assay-dependent. It is crucial to perform a dose-response study. A typical starting point for flavonoids can range from low micromolar to 100 µM.

Q3: My cells are dying at higher concentrations of the compound. How can I distinguish between cytotoxicity and the intended bioactivity?

A3: It is important to assess cell viability in parallel with your bioactivity assay. An MTT or similar cytotoxicity assay can help determine the concentration at which this compound becomes toxic to your cells.[13] It's important to note that some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent, so including a cell-free control is recommended.[14][15]

Q4: I am not observing any effect on my target signaling pathway. What could be the reason?

A4: Several factors could be at play:

  • Compound Inactivity: The compound may not be active in your specific cellular model.

  • Incorrect Pathway: this compound may not modulate your target pathway. Flavonoids are known to interact with multiple pathways, including PI3K/Akt and MAPK signaling.[16][17][18][[“]][20]

  • Timing: The signaling event you are measuring might be transient. Perform a time-course experiment to identify the optimal time point for observing changes in your pathway of interest.

  • Antibody/Reagent Issues: Ensure that your antibodies and other reagents for pathway analysis (e.g., Western blotting) are validated and working correctly.

Q5: How should I store my this compound stock solution?

A5: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there is no precipitate.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from commercially available kits and literature.[21][22][23][24][25][26]

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until they reach confluence.

  • Probe Loading:

    • Wash cells with 1X Phosphate Buffered Saline (PBS).

    • Load the cells with 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution in serum-free medium and incubate.

  • Compound Treatment:

    • Wash the cells with 1X PBS.

    • Add varying concentrations of this compound (prepared in serum-free medium from a DMSO stock) to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Quercetin).

    • Incubate for a specified period (e.g., 1 hour).

  • Induction of Oxidative Stress:

    • Wash the cells with 1X PBS.

    • Add a radical initiator solution (e.g., AAPH) to all wells except for the negative control wells.

  • Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at regular intervals for a defined period (e.g., 1 hour) using a fluorescence plate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value can be expressed as the percentage of inhibition of fluorescence compared to the control.

Protocol 3: Western Blot for PI3K/Akt Pathway Activation

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.[3][11][22][27][28]

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations for the determined time. Include vehicle and positive/negative controls.

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of PI3K/Akt pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assessment cluster_analysis Data Analysis prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Cell Culture Medium) prep_stock->prep_working Dilution treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells caa_assay Cellular Antioxidant Activity (CAA) Assay treat_cells->caa_assay mtt_assay Cytotoxicity (MTT) Assay treat_cells->mtt_assay western_blot Western Blot (Signaling Pathways) treat_cells->western_blot data_analysis Analyze & Interpret Results caa_assay->data_analysis mtt_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing the bioactivity of this compound.

troubleshooting_flowchart start Low Bioactivity Observed check_solubility Is the compound fully dissolved in the final medium? start->check_solubility check_concentration Have you performed a dose-response experiment? check_solubility->check_concentration Yes solubility_issue Action: Improve solubilization (e.g., vortexing, fresh stock) check_solubility->solubility_issue No check_stability Is the compound stable in your experimental conditions? check_concentration->check_stability Yes concentration_issue Action: Perform dose-response to find optimal concentration check_concentration->concentration_issue No check_cytotoxicity Is the compound cytotoxic at the tested concentration? check_stability->check_cytotoxicity Yes stability_issue Action: Use fresh dilutions, minimize light/heat exposure check_stability->stability_issue No cytotoxicity_issue Action: Lower concentration, assess viability (MTT) check_cytotoxicity->cytotoxicity_issue Yes end Re-evaluate Bioactivity check_cytotoxicity->end No solubility_issue->end concentration_issue->end stability_issue->end cytotoxicity_issue->end

Caption: Troubleshooting flowchart for low bioactivity of this compound.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotion Flavonoid This compound (Potential Inhibitor) Flavonoid->PI3K Inhibition Flavonoid->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by flavonoids.

References

Technical Support Center: Enhancing the Bioavailability of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed strategies, troubleshooting advice, and experimental protocols to address the challenges of enhancing the oral bioavailability of 2''-O-Galloylmyricitrin, a compound that, like many polyphenols, is anticipated to have low aqueous solubility and/or poor membrane permeability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges are typically rooted in its physicochemical properties. Like many flavonoid glycosides, this compound likely suffers from:

  • Low Aqueous Solubility: Poor dissolution in gastrointestinal fluids is a major rate-limiting step for absorption.[1]

  • Poor Membrane Permeability: The molecule's size, polarity, and susceptibility to efflux transporters can limit its ability to cross the intestinal epithelium.[2]

  • Presystemic Metabolism: It may be subject to degradation by gut microbiota and first-pass metabolism in the liver, which reduces the amount of active compound reaching systemic circulation.[1][2]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome these challenges.[3][4][5] The most common include:

  • Lipid-Based Formulations: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are isotropic mixtures of oil, surfactants, and co-surfactants that form a nanoemulsion upon contact with GI fluids.[6][7][8] This approach can improve solubility, protect the drug from degradation, and enhance lymphatic uptake, potentially bypassing first-pass metabolism.[6]

  • Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can create an amorphous state, significantly increasing its solubility and dissolution rate.[1][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug, thereby increasing its aqueous solubility.[10][11]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to faster dissolution rates.[1][12]

Q3: How does a Self-Nanoemulsifying Drug Delivery System (SNEDDS) work?

A3: SNEDDS are anhydrous mixtures containing the drug, an oil phase, a surfactant, and a co-surfactant.[8][13] Upon oral administration, the gentle agitation in the GI tract causes the mixture to spontaneously emulsify, forming fine oil-in-water nanoemulsions (droplet size 20-200 nm).[7][8] The drug remains dissolved in the small oil droplets, providing a large surface area for absorption and overcoming the dissolution barrier.

Troubleshooting Guide

Issue 1: Low Drug Loading in my SNEDDS Formulation

  • Possible Cause: Poor solubility of this compound in the selected oil or surfactant system.

  • Troubleshooting Steps:

    • Screen More Excipients: Conduct equilibrium solubility studies with a wider range of oils (e.g., medium-chain triglycerides like Capryol 90), surfactants (e.g., Cremophor RH40, Tween 80), and co-surfactants (e.g., Transcutol HP).[13] Select the components that show the highest solubilizing capacity for your compound.

    • Optimize Ratios: Systematically vary the ratios of oil, surfactant, and co-surfactant. Use pseudo-ternary phase diagrams to identify the optimal nanoemulsion region that allows for both stable emulsification and high drug loading.

    • Consider a Co-solvent: While the goal is a lipid-based system, a small amount of a suitable co-solvent might improve drug solubility within the formulation.

Issue 2: My Formulation is Unstable and Shows Phase Separation Upon Dilution

  • Possible Cause: The formulation is outside the optimal self-emulsification region. The surfactant-to-co-surfactant ratio (Smix) may be inadequate to stabilize the nano-droplets.

  • Troubleshooting Steps:

    • Re-evaluate Ternary Phase Diagrams: Ensure your chosen ratios of oil, surfactant, and co-surfactant fall squarely within a stable nanoemulsion zone identified in your screening.

    • Adjust Smix Ratio: Prepare several SNEDDS formulations with a fixed oil percentage but varying Smix ratios (e.g., 1:1, 2:1, 3:1, 1:2). Evaluate their emulsification performance, droplet size, and stability upon dilution.

    • Increase Surfactant Concentration: A higher concentration of surfactant can provide better stabilization of the oil droplets, preventing coalescence and phase separation.

Issue 3: Good In Vitro Dissolution But Poor In Vivo Bioavailability

  • Possible Cause: The issue may be related to membrane permeability or in vivo degradation rather than solubility.

  • Troubleshooting Steps:

    • Assess Permeability: Use an in vitro model like Caco-2 cell monolayers to assess the permeability of your compound both in its pure form and when released from the formulation.[14]

    • Incorporate Permeation Enhancers: Some excipients used in SNEDDS can also act as permeation enhancers.[2] Consider screening excipients known for this property.

    • Investigate Efflux Pump Inhibition: Flavonoids can be substrates for efflux pumps like P-glycoprotein. Some surfactants (e.g., Tween 80, Cremophor EL) are known to inhibit these pumps, which could be a beneficial aspect of a SNEDDS formulation.

    • Check for GI Degradation: The stability of this compound in simulated gastric and intestinal fluids (with and without enzymes) should be evaluated to rule out significant pre-absorptive degradation.

Experimental Protocols

Protocol 1: Screening Excipients for SNEDDS Formulation

  • Objective: To determine the solubility of this compound in various oils, surfactants, and co-surfactants to select candidates for formulation.

  • Materials: this compound, various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil), surfactants (e.g., Cremophor RH40, Tween 80, Labrasol), co-surfactants (e.g., Transcutol HP, PEG 400).

  • Methodology: a. Add an excess amount of this compound to 2 mL of each selected excipient in a sealed vial. b. Place the vials in an isothermal shaker at 25°C for 72 hours to reach equilibrium. c. After 72 hours, centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved compound. d. Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol). e. Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV). f. Select the excipients with the highest solubilizing capacity for the next stage.

Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

  • Objective: To identify the self-nanoemulsifying regions for different combinations of oil, surfactant, and co-surfactant.

  • Materials: Selected oil, surfactant, and co-surfactant from Protocol 1.

  • Methodology: a. Prepare various mixtures with different weight ratios of surfactant and co-surfactant (Smix), for example, 4:1, 3:1, 2:1, 1:1, 1:2, 1:3, 1:4. b. For each Smix ratio, mix it with the oil phase at varying weight ratios from 9:1 to 1:9 (Oil:Smix). c. To assess emulsification, take 100 µL of each mixture and dilute it with 10 mL of distilled water in a glass vial. d. Gently agitate the mixture and visually observe the resulting emulsion for clarity and stability. e. Grade the emulsions (e.g., Grade A: clear nanoemulsion; Grade B: slightly bluish emulsion; Grade C: milky emulsion; Grade D: poor or no emulsion). f. Plot the results on a ternary phase diagram for each Smix ratio, delineating the region that forms Grade A or B emulsions. This is your self-nanoemulsification region.

Protocol 3: Preparation and Characterization of this compound-Loaded SNEDDS

  • Objective: To prepare a final SNEDDS formulation and characterize its properties.

  • Methodology: a. Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagrams. b. Accurately weigh the components and mix them in a glass vial using a vortex mixer until a homogenous, isotropic mixture is formed. c. Add the pre-weighed amount of this compound to the blank SNEDDS and mix until it is completely dissolved. d. Characterization: i. Droplet Size Analysis: Dilute the SNEDDS (e.g., 1000-fold) with distilled water. Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[8] ii. Emulsification Time: Add 1 mL of the SNEDDS to 500 mL of distilled water with gentle stirring (e.g., 50 rpm). Measure the time required for the formulation to form a clear nanoemulsion.[8] iii. In Vitro Dissolution: Perform dissolution studies using a USP Type II apparatus in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). Compare the release profile of the SNEDDS formulation against the unformulated compound.

Data Presentation: Pharmacokinetic Parameters

After conducting in vivo studies in an appropriate animal model (e.g., rats), the pharmacokinetic data should be summarized to compare the performance of your formulation against the unformulated (naïve) compound.

Table 1: Template for Comparative Pharmacokinetic Parameters of this compound.

Parameter Unformulated this compound This compound SNEDDS
Dose (mg/kg) e.g., 50 e.g., 50
Cmax (ng/mL) [Insert Value] [Insert Value]
Tmax (h) [Insert Value] [Insert Value]
AUC₀₋ₜ (ng·h/mL) [Insert Value] [Insert Value]
AUC₀₋ᵢₙf (ng·h/mL) [Insert Value] [Insert Value]

| Relative Bioavailability (%) | 100 (Reference) | [Calculate Value] |

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. Relative Bioavailability is calculated as (AUC_formulation / AUC_unformulated) x 100.

Visualizations

Diagram 1: General Workflow for SNEDDS Development This diagram outlines the logical steps from initial screening to in vivo testing for developing a SNEDDS formulation.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: In Vivo Evaluation A Solubility Screening (Oils, Surfactants, Co-surfactants) B Construct Ternary Phase Diagrams A->B Select best excipients C Prepare Drug-Loaded SNEDDS B->C D Characterization (Droplet Size, PDI, Stability) C->D D->C Optimize Ratios E In Vitro Dissolution Studies D->E F Animal Pharmacokinetic Study E->F G Data Analysis (AUC, Cmax, Bioavailability) F->G

Caption: Workflow for SNEDDS formulation development and evaluation.

Diagram 2: Proposed Mechanism of Bioavailability Enhancement by SNEDDS This diagram illustrates how SNEDDS helps overcome key barriers to oral drug absorption.

G cluster_0 In GI Lumen cluster_1 Overcoming Barriers A Oral Administration of SNEDDS Capsule B Spontaneous Emulsification in GI Fluids A->B C Drug in Nanosized Oil Droplets B->C D 1. Bypasses Dissolution Step C->D E 2. Protects Drug from Enzymatic Degradation C->E F 3. Enhances Permeation & Inhibits Efflux Pumps C->F G Increased Absorption Across Enterocytes D->G E->G F->G H Enhanced Bioavailability G->H

Caption: Mechanism of SNEDDS-mediated bioavailability enhancement.

References

Validation & Comparative

A Comparative Analysis of 2''-O-Galloylmyricitrin and 3''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of 2''-O-Galloylmyricitrin and 3''-O-Galloylmyricitrin. Due to the limited availability of direct comparative studies, this document summarizes the existing data for each compound and offers insights into their potential biological activities based on related molecules.

Introduction

This compound and 3''-O-Galloylmyricitrin are constitutional isomers, both belonging to the flavonoid class of natural compounds. Flavonoids are well-regarded for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties. These two molecules share the same parent structure, myricitrin (B1677591), which is myricetin-3-O-α-L-rhamnopyranoside. The key structural difference between them lies in the position of the galloyl group attached to the rhamnose sugar moiety. This subtle structural variation can significantly influence their biological efficacy. This guide synthesizes the available scientific information to facilitate a better understanding of their respective profiles.

Quantitative Data on Biological Activities

Direct comparative studies detailing the biological activities of this compound and 3''-O-Galloylmyricitrin are scarce in the current scientific literature. However, some quantitative data for this compound's antioxidant potential has been reported. Information on 3''-O-Galloylmyricitrin is primarily qualitative at present.

CompoundAssayResultReference
This compound Peroxynitrite ScavengingIC₅₀: 2.30 µM[1]
DPPH Radical ScavengingpIC₅₀: 5.42[2]
3''-O-Galloylmyricitrin Herbicidal ActivityNo significant activity observed[3]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. pIC₅₀ is the negative logarithm of the IC₅₀ value in molar concentration. A higher pIC₅₀ value indicates greater potency.

Experimental Protocols

Detailed experimental protocols from the studies citing the above data are not fully available. However, a standard protocol for assessing the antioxidant activity of flavonoids using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is provided below as a representative methodology.

DPPH Radical Scavenging Assay Protocol

This protocol is a widely used method to determine the free radical scavenging activity of a compound.

1. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compounds (this compound, 3''-O-Galloylmyricitrin)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (0.2 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in the dark.

  • Test Compound Stock Solutions (e.g., 1 mg/mL): Dissolve the test compounds in methanol or ethanol.

  • Working Solutions: Prepare a series of dilutions of the test compounds and the positive control in the chosen solvent.

3. Assay Procedure:

  • Add a defined volume of the various concentrations of the test compound or positive control to the wells of a 96-well microplate.

  • Add an equal volume of the DPPH stock solution to each well.

  • Include a control group containing the solvent and the DPPH solution.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

4. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the control.

  • A₁ is the absorbance in the presence of the test compound.

The IC₅₀ value is then determined by plotting the scavenging activity percentage against the concentration of the test compound.

Potential Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound and 3''-O-Galloylmyricitrin is not yet available. However, the signaling pathways influenced by their parent compound, myricetin (B1677590), and its glycoside, myricitrin, have been studied. It is plausible that the galloylated derivatives may interact with similar pathways, such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are crucial in cell survival, proliferation, and inflammation. Myricitrin has been shown to block the activation of the NF-κB and MAPK signaling pathways.[4]

Below is a diagram illustrating the potential signaling pathways that may be modulated by these compounds, based on the known activities of myricetin and myricitrin.

Myricitrin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degradates NFκB_p65 NF-κB p65 IκBα->NFκB_p65 Release NFκB_p65_n NF-κB p65 NFκB_p65->NFκB_p65_n Translocation NFκB_complex IκBα-NF-κB Myricitrin_Derivative 2''/3''-O-Galloylmyricitrin (Hypothesized) Myricitrin_Derivative->MAPK Inhibits Myricitrin_Derivative->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFκB_p65_n->Inflammatory_Genes Induces

Figure 1. Hypothesized anti-inflammatory signaling pathway for myricitrin derivatives.

Conclusion

The available data suggests that this compound is a potent antioxidant, particularly effective in scavenging peroxynitrite radicals. In contrast, the biological activities of 3''-O-Galloylmyricitrin remain largely uncharacterized, with one report indicating a lack of significant herbicidal activity. The difference in the position of the galloyl group likely influences the molecule's stereochemistry and its interaction with biological targets, leading to potentially different activity profiles.

Further research, including direct comparative studies employing a range of bioassays, is necessary to fully elucidate the structure-activity relationships and the therapeutic potential of these two isomeric flavonoids. The information on the signaling pathways of the parent compound myricitrin provides a valuable starting point for investigating the mechanisms of action of its galloylated derivatives. This guide serves as a foundational resource for researchers interested in exploring the pharmacological properties of these promising natural products.

References

A Comparative Analysis of the Antioxidant Efficacy of 2''-O-Galloylmyricitrin and Other Prominent Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of 2''-O-Galloylmyricitrin against well-established antioxidant compounds: quercetin (B1663063), gallic acid, and ascorbic acid. This document is intended to serve as a valuable resource by presenting objective experimental data, detailed methodologies for key antioxidant assays, and visual representations of relevant signaling pathways to facilitate further research and drug development endeavors.

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacities of this compound, quercetin, gallic acid, and ascorbic acid have been evaluated using various in vitro assays. The following tables summarize their radical scavenging activities as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The data is presented as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

It is important to note that the presented IC50 values are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions can vary between different research groups.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundpIC50IC50 (µM)Reference
This compound5.42-[1]
Gallic Acid-1.11[2]
Quercetin-5.77[2]
Ascorbic Acid-13.97[2]

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Reference
Gallic Acid--
Quercetin--
Ascorbic Acid--
Trolox (Standard)2.93[3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to ensure reproducibility and aid in the design of future experiments.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compounds (this compound, quercetin, gallic acid, ascorbic acid) are prepared in a series of concentrations in the same solvent as the DPPH solution.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a test tube or a 96-well plate. A control is prepared with the solvent instead of the sample solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.

Procedure:

  • Cell Culture: Adherent cells, such as human hepatocarcinoma (HepG2) cells, are cultured in a 96-well microplate until they reach confluence.

  • Loading with DCFH-DA: The cells are washed and then incubated with a solution containing DCFH-DA, allowing the probe to enter the cells.

  • Treatment with Antioxidants: The cells are then treated with various concentrations of the test compounds.

  • Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to generate peroxyl radicals and induce oxidative stress.

  • Fluorescence Measurement: The fluorescence intensity of DCF is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission).

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents (QE), comparing the activity of the test compound to that of quercetin, a standard antioxidant in this assay.

Signaling Pathways and Mechanisms of Action

Antioxidants can exert their effects through direct radical scavenging or by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a key regulator of cellular resistance to oxidative stress.

Antioxidant Signaling Pathway of Quercetin

Quercetin is known to activate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like quercetin, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase.[4][5]

Quercetin_Signaling_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Quercetin Quercetin Quercetin->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes promotes transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Quercetin-mediated activation of the Nrf2 antioxidant signaling pathway.

Antioxidant Signaling Pathway of Gallic Acid

Similar to quercetin, gallic acid has been shown to exert its antioxidant effects by modulating the Nrf2-Keap1 pathway.[6][7][8] Gallic acid can promote the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent upregulation of antioxidant enzymes. This enhances the cell's capacity to neutralize reactive oxygen species and protect against oxidative damage.[9][10]

Gallic_Acid_Signaling_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Gallic_Acid Gallic Acid Gallic_Acid->Keap1 inhibits Nrf2_c Nrf2 Keap1->Nrf2_c sequesters Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates to nucleus ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense results in

Caption: Gallic acid's role in activating the Nrf2-mediated antioxidant response.

Antioxidant Signaling Pathway of Ascorbic Acid (Vitamin C)

Ascorbic acid is a potent water-soluble antioxidant that can directly scavenge a wide variety of reactive oxygen species. In addition to its direct radical-scavenging activity, ascorbic acid can also modulate signaling pathways. It has been shown to influence the NF-κB signaling pathway, which is involved in inflammatory responses often associated with oxidative stress.[11] By inhibiting NF-κB activation, ascorbic acid can reduce the production of pro-inflammatory cytokines. Furthermore, it can indirectly contribute to the antioxidant defense by regenerating other antioxidants, such as vitamin E, from their oxidized forms.

Ascorbic_Acid_Signaling_Pathway cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) NFkB_inactive IκB-NF-κB Complex ROS->NFkB_inactive activates Ascorbic_Acid Ascorbic Acid (Vitamin C) Ascorbic_Acid->ROS scavenges Ascorbic_Acid->NFkB_inactive inhibits activation Vitamin_E_ox Oxidized Vitamin E Ascorbic_Acid->Vitamin_E_ox regenerates NFkB_active NF-κB NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes Inflammation Inflammation Inflammatory_Genes->Inflammation leads to Vitamin_E Vitamin E Vitamin_E_ox->Vitamin_E NFkB_n NF-κB NFkB_n->Inflammatory_Genes promotes transcription of

Caption: Multifaceted antioxidant actions of Ascorbic Acid.

While specific signaling pathways for this compound are not as extensively documented, as a flavonoid, it is plausible that it shares similar mechanisms with quercetin, primarily through the modulation of the Nrf2 pathway. Further research is warranted to elucidate its specific molecular targets and signaling cascades.

References

Cross-validation of different analytical methods for 2''-O-Galloylmyricitrin quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of 2''-O-Galloylmyricitrin. The information herein is synthesized from published analytical method validation studies for flavonoids and their galloylated derivatives to assist in selecting the most suitable method for specific research needs.

Introduction

This compound is a naturally occurring galloylated flavonoid glycoside with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is essential for quality control, pharmacokinetic studies, and formulation development. The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of data generated using different analytical techniques. This guide presents a comparative overview of HPLC, UPLC, and HPTLC, supported by representative experimental data and detailed protocols.

Quantitative Data Summary

The performance of different analytical methods can be compared based on key validation parameters. The following tables summarize typical quantitative data for the analysis of this compound and related flavonoids using HPLC, UPLC, and HPTLC.

Table 1: Comparison of Key Analytical Validation Parameters

ParameterHPLCUPLCHPTLC
**Linearity (R²) **> 0.999> 0.999> 0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.5 µg/mL5 - 50 ng/spot
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL0.03 - 1.5 µg/mL15 - 150 ng/spot
Precision (RSD%) < 2%< 2%< 3%
Accuracy (Recovery %) 98 - 102%98 - 102%97 - 103%
Analysis Time per Sample 20 - 40 minutes5 - 15 minutes20 - 30 samples simultaneously

Experimental Workflows

The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, and data analysis. The diagram below illustrates a typical workflow for the cross-validation of these analytical methods.

Cross-Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison SamplePrep Sample Extraction & Preparation HPLC HPLC Analysis SamplePrep->HPLC UPLC UPLC Analysis SamplePrep->UPLC HPTLC HPTLC Analysis SamplePrep->HPTLC StandardPrep Standard Solution Preparation StandardPrep->HPLC StandardPrep->UPLC StandardPrep->HPTLC Validation Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) HPLC->Validation UPLC->Validation HPTLC->Validation Comparison Data Comparison & Statistical Analysis Validation->Comparison Conclusion Selection of Optimal Method Comparison->Conclusion

Caption: General workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

The following are representative methodologies for the quantification of this compound using HPLC, UPLC, and HPTLC.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine quantification of this compound in plant extracts and herbal preparations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

    • Gradient Program: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Working standards are prepared by serial dilution.

  • Sample Preparation: 1 g of powdered plant material is extracted with 20 mL of methanol using ultrasonication for 30 minutes. The extract is then filtered through a 0.45 µm syringe filter prior to injection.

Ultra-High-Performance Liquid Chromatography (UPLC) Protocol

This method offers faster analysis times and higher resolution, making it ideal for high-throughput screening and analysis of complex samples.

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

    • Gradient Program: 0-1 min, 5% B; 1-8 min, 5-50% B; 8-9 min, 50-5% B; 9-10 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

  • Standard and Sample Preparation: As described for the HPLC method, but samples may require further dilution due to the higher sensitivity of the UPLC system.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it cost-effective for quality control purposes.

  • Instrumentation: HPTLC system including an automatic TLC sampler, a twin-trough developing chamber, a TLC scanner, and a documentation system.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 (20 x 10 cm).

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Application: 5 µL of standard and sample solutions are applied as 8 mm bands.

  • Development: The plate is developed up to a distance of 80 mm in a saturated twin-trough chamber.

  • Densitometric Analysis: Scanning is performed at 280 nm.

  • Standard Preparation: A stock solution of this compound (0.1 mg/mL) is prepared in methanol.

  • Sample Preparation: 1 g of powdered plant material is extracted with 10 mL of methanol. The extract is filtered and applied directly to the HPTLC plate.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and reliable method suitable for routine quality control with moderate sample throughput.

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for high-throughput analysis and complex sample matrices.

  • HPTLC is a cost-effective and high-throughput method for the simultaneous analysis of numerous samples, which is particularly advantageous for screening and quality control of raw materials.

A thorough method validation according to ICH guidelines is crucial to ensure the generation of reliable and reproducible data, regardless of the chosen technique. The cross-validation of these methods is essential for ensuring data consistency and comparability across different analytical platforms and research settings.

Structural activity relationship of galloylated flavonoids.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of galloylated flavonoids reveals their superior biological performance compared to their non-galloylated counterparts. The addition of a galloyl moiety significantly enhances the antioxidant, anticancer, and enzyme inhibitory activities of flavonoids, a class of natural compounds widely recognized for their health benefits.

This guide provides a detailed comparison of the structural activity relationships of galloylated and non-galloylated flavonoids, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of these compounds.

Unveiling the Potency: A Quantitative Comparison

The presence of a galloyl group (a derivative of gallic acid) at the 3-position of the C-ring in the flavonoid structure is a critical determinant of its biological efficacy. This is consistently demonstrated across a range of in vitro studies, where galloylated flavonoids exhibit significantly lower IC50 values—indicating higher potency—in various assays compared to their non-galloylated parent molecules.

Antioxidant Activity

Galloylated catechins, such as epigallocatechin gallate (EGCG) and epicatechin gallate (ECG), are potent antioxidants. The galloyl moiety enhances the radical scavenging activity of the flavonoid core. This is attributed to the increased number of hydroxyl groups that can donate a hydrogen atom to neutralize free radicals.

FlavonoidDPPH Radical Scavenging IC50 (µM)Reference
(-)-Epicatechin (EC)>100[1]
(-)-Epicatechin Gallate (ECG)~5[1]
(-)-Epigallocatechin (B1671488) (EGC)~7[1]
(-)-Epigallocatechin Gallate (EGCG)~4[1]

Table 1: Comparative antioxidant activity of galloylated and non-galloylated catechins. A lower IC50 value indicates stronger antioxidant activity.

Anticancer Activity

The anticancer properties of flavonoids are significantly amplified by galloylation. Galloylated catechins have been shown to be more effective at inhibiting the proliferation of various cancer cell lines. For instance, EGCG demonstrates a pronounced growth inhibitory effect on cancerous cells with minimal impact on their normal counterparts[2].

FlavonoidCell LineIC50 (µM)Reference
(-)-Epicatechin (EC)Hs578T (Breast Cancer)> 500[3]
(-)-Epicatechin Gallate (ECG)Hs578T (Breast Cancer)~40[3]
(-)-Epigallocatechin (EGC)Hs578T (Breast Cancer)~100[3]
(-)-Epigallocatechin Gallate (EGCG)Hs578T (Breast Cancer)~20[3]
(-)-Epigallocatechin Gallate (EGCG)A549 (Lung Cancer)60.55[4]
(-)-Epigallocatechin Gallate (EGCG)WI38VA (Transformed Fibroblasts)10[2]
(-)-Epigallocatechin Gallate (EGCG)WI38 (Normal Fibroblasts)120[2]

Table 2: Comparative antiproliferative activity of galloylated and non-galloylated catechins on various cell lines. A lower IC50 value indicates greater cytotoxic potency against cancer cells.

Enzyme Inhibitory Activity

Galloylated flavonoids have also demonstrated superior inhibitory effects on various enzymes implicated in disease progression. This includes enzymes like xanthine (B1682287) oxidase, involved in gout, and α-glucosidase, a target for type 2 diabetes management. The galloyl group appears to play a crucial role in the binding affinity of these flavonoids to the active sites of enzymes[5].

FlavonoidEnzymeIC50 (µM)Reference
QuercetinXanthine Oxidase7.23[6]
Quercetin-3-O-rhamnosideXanthine Oxidase>10[7]
(-)-Epigallocatechin Gallate (EGCG)α-Glucosidase0.99[5]
(-)-Epigallocatechin (EGC)α-Glucosidase>100[5]
(-)-Catechin GallatePyruvate Kinase M20.65-1.33[8]
(-)-EpicatechinPyruvate Kinase M20.65-1.33[8]

Table 3: Comparative enzyme inhibitory activity of galloylated and non-galloylated flavonoids. A lower IC50 value indicates a stronger inhibitory effect.

Delving into the Mechanisms: Signaling Pathways

The enhanced bioactivity of galloylated flavonoids can be attributed to their ability to modulate multiple critical signaling pathways involved in cell proliferation, inflammation, and survival. The galloyl moiety is instrumental in these interactions.

Galloylation_Effect_On_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitory Action Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Toll-like Receptor 4 (TLR4) Toll-like Receptor 4 (TLR4) Inflammatory Stimuli (LPS)->Toll-like Receptor 4 (TLR4) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K MAPK (ERK, p38) MAPK (ERK, p38) Receptor Tyrosine Kinase (RTK)->MAPK (ERK, p38) IKK IKK Toll-like Receptor 4 (TLR4)->IKK Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB activates MAPK (ERK, p38)->NF-κB activates IκB IκB IKK->IκB inhibits degradation IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Proliferation, Inflammation, Survival Proliferation, Inflammation, Survival Gene Transcription->Proliferation, Inflammation, Survival EGCG Galloylated Flavonoids (e.g., EGCG) EGCG->PI3K EGCG->MAPK (ERK, p38) EGCG->IKK EGC Non-galloylated Flavonoids (e.g., EGC) EGC->MAPK (ERK, p38) EGC->IKK weaker inhibition

Caption: Differential modulation of key signaling pathways by galloylated vs. non-galloylated flavonoids.

Galloylated flavonoids, such as EGCG, are potent inhibitors of key signaling pathways like the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer[9][10]. Studies have shown that while both galloylated and non-galloylated catechins can inhibit the MAPK pathway, the effect is more pronounced with the galloylated forms[1]. Similarly, the inhibition of the NF-κB pathway, a critical mediator of inflammation, is significantly enhanced by the presence of the galloyl group[1][11]. The galloyl moiety appears to be indispensable for blocking the activation of MAPK/NF-κB signaling in response to inflammatory stimuli[1].

Experimental Methodologies

The data presented in this guide are derived from standardized in vitro assays designed to quantify the biological activity of chemical compounds. Below are the detailed protocols for two of the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark. A working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm[2].

  • Sample Preparation: The flavonoid compounds are dissolved in methanol or ethanol to create a series of concentrations.

  • Reaction: A specific volume of the flavonoid solution is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the flavonoid.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the flavonoid compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (solvent only) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a further 3-4 hours at 37°C[12].

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Conclusion

The structural modification of flavonoids through galloylation represents a promising strategy for enhancing their therapeutic potential. The consistent and significant increase in antioxidant, anticancer, and enzyme inhibitory activities highlights the importance of the galloyl moiety. This comparative guide underscores the value of focusing on galloylated flavonoids in future research and drug development endeavors aimed at harnessing the power of natural compounds for human health. Further investigations into the specific molecular interactions and in vivo efficacy of these compounds are warranted to fully realize their clinical applications.

References

A Comparative Analysis of 2''-O-Galloylmyricitrin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2''-O-Galloylmyricitrin, a promising flavonoid glycoside, from various plant sources. While direct comparative studies on the yield of this compound are limited in current literature, this document outlines the known botanical origins and presents a comprehensive framework for conducting such a comparative analysis. The guide includes detailed experimental protocols for extraction, purification, and quantification, alongside an exploration of the potential signaling pathways involved in its biological activity.

Data Presentation: Plant Sources and Yield

This compound has been identified in several plant species. However, a systematic comparison of its yield from these sources has not been extensively reported. The following table summarizes the known plant sources. Researchers are encouraged to use the provided experimental protocols to quantify the yield of this compound from these and other potential botanical sources to fill this knowledge gap.

Plant SourceFamilyPart(s) UsedReported Presence of this compoundQuantitative Yield Data (mg/g dry weight)
Impatiens balsaminaBalsaminaceaeWhole plantYes[1][2]Not Reported
Polygonum capitatumPolygonaceaeWhole plantYes[1][2]Not Reported
Myrica rubra (Chinese Bayberry)MyricaceaeLeavesYes[3][4]Not Reported
Combretum affinis laxumCombretaceaeLeavesYesNot Reported
Koelreuteria paniculataSapindaceaeAerial partsYes[5]Not Reported

Experimental Protocols

A standardized methodology is crucial for the accurate comparative analysis of this compound content in different plant materials. The following protocols for extraction, purification, and quantification are based on established methods for flavonoid analysis.

Sample Preparation and Extraction
  • Plant Material Collection and Preparation: Collect the desired plant parts (e.g., leaves, stems, flowers). Wash the material thoroughly with distilled water to remove any debris. Dry the plant material in a well-ventilated oven at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder and store it in an airtight container in a cool, dark place.

  • Solvent Extraction:

    • Accurately weigh 10 g of the dried plant powder.

    • Perform extraction using 100 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Purification using Solid Phase Extraction (SPE)
  • Column Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 10 mL of methanol and 10 mL of deionized water.

  • Sample Loading: Dissolve the crude extract in 5 mL of the initial mobile phase (see HPLC conditions below) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.

  • Elution: Elute the flavonoid-rich fraction with 10 mL of methanol.

  • Drying and Reconstitution: Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
  • Chromatographic System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector is recommended.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-30% B

      • 25-40 min: 30-50% B

      • 40-45 min: 50-10% B

      • 45-50 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at 280 nm and 350 nm. A full UV scan (200-400 nm) should be performed to identify the optimal wavelength for this compound.

  • Standard Curve Preparation: Prepare a stock solution of purified this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL. Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the purified plant extract solution into the HPLC system. Identify the peak corresponding to this compound by comparing its retention time and UV spectrum with the standard. Calculate the concentration of this compound in the sample using the regression equation from the standard curve. The final yield should be expressed as mg of this compound per gram of dry plant material.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification p1 Collection of Plant Sources p2 Washing & Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Ultrasonic Extraction (80% Methanol) p3->e1 e2 Centrifugation e1->e2 e3 Solvent Evaporation e2->e3 pu1 Solid Phase Extraction (SPE) e3->pu1 a1 HPLC-DAD Analysis pu1->a1 a2 Quantification using Standard Curve a1->a2 a3 Comparative Data Analysis a2->a3

Caption: Experimental workflow for comparative analysis.

Signaling Pathway: Antioxidant Activity via Nrf2 Activation

Flavonoids, including those with galloyl moieties, are known to exert antioxidant effects by activating the Nrf2/ARE signaling pathway. This compound may act as an activator of this pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 recruits Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitination Galloylmyricitrin This compound Galloylmyricitrin->Keap1 inhibition Maf sMaf Nrf2_n->Maf dimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Maf->Nrf2_n Maf->ARE binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation Galloylmyricitrin This compound Galloylmyricitrin->IKK inhibition DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes activates transcription

References

A Head-to-Head Comparison of 2''-O-Galloylmyricitrin and Quercetin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of 2''-O-Galloylmyricitrin and the widely studied flavonoid, quercetin (B1663063). This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to facilitate a clear understanding of their respective biological activities.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their significant contributions to human health. Among these, quercetin has been extensively investigated for its potent antioxidant, anti-inflammatory, and anticancer properties. This compound, a galloylated derivative of myricitrin, is a less-studied flavonoid that has also demonstrated notable biological activities. This guide aims to provide a direct comparison of the bioactivity of these two compounds based on available scientific literature.

Antioxidant Activity

The antioxidant capacity of a compound is a cornerstone of its therapeutic potential, as oxidative stress is implicated in the pathogenesis of numerous diseases. The peroxynitrite-scavenging activity of both this compound and quercetin has been evaluated, providing a direct point of comparison.

Quantitative Data: Peroxynitrite-Scavenging Activity
CompoundIC50 (μM)Reference
This compound (Desmanthin-1)2.30[1]
Quercetin1.69[1]

IC50: The concentration of the compound required to scavenge 50% of the peroxynitrite radicals.

Based on this data, quercetin exhibits slightly more potent peroxynitrite-scavenging activity than this compound, as indicated by its lower IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases. Flavonoids are known to modulate inflammatory pathways. While extensive data exists for quercetin's anti-inflammatory effects, directly comparable quantitative data for this compound is limited in the current literature. However, it is generally recognized that the galloylation of flavonoids can enhance their anti-inflammatory properties.

Quantitative Data: Quercetin's Anti-inflammatory Bioactivity
AssayCell Line/ModelIC50 / Effect
Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition
TNF-α Production InhibitionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition
IL-6 Production InhibitionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition
IL-1β Production InhibitionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition

Anticancer Activity

The potential of natural compounds to inhibit cancer cell growth is a significant area of research. Quercetin has been shown to exert cytotoxic effects on various cancer cell lines. Similar to its anti-inflammatory profile, specific anticancer activity data for this compound is not as well-documented.

Quantitative Data: Quercetin's Anticancer Bioactivity
Cell LineAssayIC50
MCF-7 (Breast Cancer)Cell Viability~50-100 µM (varies by study)

Note: Specific IC50 values for this compound against cancer cell lines are not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) e.g., Peroxynitrite (ONOO-) Cellular_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Reduced to Flavonoid This compound or Quercetin Flavonoid->ROS Scavenges Flavonoid->Neutralized_ROS Donates H+ or e-

Caption: General mechanism of flavonoid antioxidant activity.

Anti-inflammatory Pathway cluster_cell Macrophage LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates NFkB NF-κB Signaling Pathway TLR4->NFkB Activates iNOS Inducible Nitric Oxide Synthase (iNOS) NFkB->iNOS Induces COX2 Cyclooxygenase-2 (COX-2) NFkB->COX2 Induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Induces NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces Quercetin Quercetin Quercetin->NFkB Inhibits

Caption: Quercetin's inhibition of the NF-κB inflammatory pathway.

Experimental_Workflow cluster_antioxidant Peroxynitrite Scavenging Assay DHR Dihydrorhodamine 123 (DHR 123) Rhodamine Rhodamine 123 (Fluorescent) DHR->Rhodamine Oxidized by ONOO- ONOO Peroxynitrite (ONOO-) ONOO->Rhodamine Measurement Measure Fluorescence Rhodamine->Measurement Compound Test Compound (this compound or Quercetin) Compound->ONOO Scavenges

References

Reproducibility of 2''-O-Galloylmyricitrin Extraction and Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably extract and analyze specific bioactive compounds is paramount. This guide provides a comparative overview of established protocols for the extraction and analysis of 2''-O-Galloylmyricitrin, a galloylated flavonoid with potential pharmacological activities. We will delve into the reproducibility of these methods, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate methodology for your research needs.

Comparison of Extraction Protocols

The efficient extraction of this compound from plant matrices is the critical first step for its subsequent analysis. Here, we compare conventional solvent extraction with modern, enhanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Data Presentation: Extraction Method Performance

Extraction MethodTypical SolventExtraction TimeTemperature (°C)Yield of this compound (mg/g)Reproducibility (RSD%)Key AdvantagesKey Disadvantages
Conventional Solvent Extraction (Reflux) 70% Ethanol6 hoursReflux TemperatureVaries by source< 5%Simple setup, well-establishedTime-consuming, high solvent consumption, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) Ethanol/Methanol30 - 60 minutes40 - 60Generally higher than conventional< 3%Faster, lower solvent consumption, improved efficiency[1][2]Requires specialized equipment
Microwave-Assisted Extraction (MAE) Ethanol/Methanol5 - 15 minutesControlled by powerCan be higher than UAE< 4%Very fast, highly efficient, reduced solvent use[3][4]Potential for localized overheating, requires specific microwave unit

Experimental Protocols: Extraction

1. Conventional Solvent Extraction (Reflux)

This method is based on the principle of extracting compounds by boiling a solvent with the plant material in a reflux apparatus.

  • Sample Preparation: Air-dried and crushed plant material (e.g., leaves of Polygonum aviculare).

  • Procedure:

    • Place 800 g of the powdered plant material in a round-bottom flask.

    • Add 7 L of 70% ethanol.

    • Heat the mixture to reflux for 6 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and concentrate under reduced pressure.

2. Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

  • Sample Preparation: Crushed and lyophilized plant material.

  • Procedure:

    • Place 3.0 g of the plant material in a 250 mL Erlenmeyer flask.

    • Add 100 mL of ethanol.

    • Place the flask in an ultrasonic bath and sonicate for 5 hours at 45°C.

    • Filter the extracted solution prior to analysis.

Comparison of Analytical Protocols

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. More recently, Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), has emerged as a powerful alternative, offering improved speed and sensitivity.

Data Presentation: Analytical Method Performance

Analytical MethodColumnMobile PhaseAnalysis TimeLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Precision (RSD%)Recovery (%)
HPLC-UV Shiseido Capcell PAK C18 (5 µm, 4.6 x 250 mm)A: H₂O + 0.05% TFAB: MeOH:CH₃CN (60:40) + 0.05% TFA (Gradient)55 min> 0.9990.391.30< 1.5%95.9 - 104.2
UPLC-MS/MS (Hypothetical) Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)A: H₂O + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid (Gradient)< 5 min> 0.995< 0.1< 0.3< 5%90 - 110

Experimental Protocols: Analysis

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This validated method is suitable for the quantification of this compound in plant extracts.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Shiseido Capcell PAK C18 (5 µm, 4.6 mm × 250 mm).

    • Mobile Phase: A gradient of Solvent A (H₂O with 0.05% trifluoroacetic acid, v/v) and Solvent B (MeOH:CH₃CN = 60:40 with 0.05% TFA, v/v).

    • Gradient Program: 0–35 min (15% → 65% B), 35–40 min (65% B), 40–42 min (65% → 100% B), 42–46 min (100% B), 46–49 min (100% → 15% B), and 49–55 min (15% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 254 nm.

  • Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day variability), and accuracy (recovery).

2. Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS) - A Prospective Method

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Prospective Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

  • Method Validation: As with HPLC, a UPLC-MS/MS method requires rigorous validation for linearity, LOD, LOQ, precision, accuracy, and matrix effects.

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates the general workflow for the extraction and analysis of this compound.

Extraction_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis PlantMaterial Plant Material (e.g., Polygonum aviculare) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction (UAE, MAE, or Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SamplePrep Sample Preparation (Dilution, Filtration) CrudeExtract->SamplePrep To Analysis Chromatography Chromatographic Separation (HPLC or UPLC) SamplePrep->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2''-O-Galloylmyricitrin, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on general best practices for the disposal of laboratory chemical waste. Adherence to these procedures is vital for maintaining a safe research environment and ensuring regulatory compliance.

It is imperative to treat all chemical waste, including this compound and its containers, as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.

Chemical and Physical Properties
PropertyThis compound3''-O-Galloylmyricitrin
CAS Number 56939-52-7143202-36-2[1]
Molecular Formula C28H24O16C28H24O16[1]
Molecular Weight 616.5 g/mol 616.5 g/mol
Appearance Yellow powderYellow powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSOSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Purity 98%Not specified
Storage Not specifiedDesiccate at -20°C

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

  • Conduct all waste handling and consolidation activities within a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation and Container Selection:

  • Do not dispose of this compound down the sanitary sewer or in the regular trash.[2][3] This is a regulated chemical waste.

  • Select a waste container that is compatible with the chemical properties of this compound and any solvents used in the waste mixture. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Ensure the container is in good condition, with a tightly sealing lid.[4] Do not use food containers or other bottles that could be mistaken for consumable products.[2]

  • Keep liquid and solid waste in separate, designated containers.

3. Labeling of Waste Containers:

  • Label the waste container with a "Hazardous Waste" tag as soon as the first waste is added.[3]

  • The label must include:

    • The full chemical name: "this compound" (avoid abbreviations or formulas).[4]

    • The quantity or concentration of the compound. For mixtures, list all constituents.[4]

    • The date of waste generation.[3]

    • The name of the principal investigator and the laboratory location (building and room number).[3]

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, near the point of generation.[4][5]

  • Ensure that incompatible chemical wastes are segregated to prevent accidental reactions.[2][4]

  • Do not overfill waste containers; leave adequate headspace to prevent spills and allow for expansion.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[2][6]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.[3]

  • Do not transport hazardous waste outside of your laboratory; trained EHS personnel will handle the collection.

6. Disposal of Contaminated Materials:

  • Any materials, such as pipette tips, gloves, and paper towels, that are contaminated with this compound must also be disposed of as hazardous chemical waste.[2]

  • Place these materials in a separate, clearly labeled container for solid chemical waste.

7. Empty Container Disposal:

  • An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.

  • The rinsate from the triple-rinsing process must be collected and disposed of as liquid hazardous waste.

  • Once properly rinsed, deface the original label on the container before disposal in the appropriate recycling or trash receptacle, as per your institution's guidelines.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select Compatible & Labeled Waste Container segregate->container labeling Label Container with 'Hazardous Waste' & Contents container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs disposal EHS Collects and Disposes of Waste contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.